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Core Science & Biosynthesis

Foundational

The Bifunctional Scaffold: 2-(2-Bromoethyl)-5-fluoropyridine in Advanced Chemical Synthesis and Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, fluorinated heterocycles are indispensable for optimizing pharmacokinetic and pharmacodynamic profiles. Among these specialized building blocks, 2-(2-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated heterocycles are indispensable for optimizing pharmacokinetic and pharmacodynamic profiles. Among these specialized building blocks, 2-(2-Bromoethyl)-5-fluoropyridine (frequently handled as its hydrobromide salt,1) emerges as a highly versatile, chemoselective intermediate[1]. It provides a direct synthetic vector to append a 5-fluoropyridin-2-yl-ethyl pharmacophore onto target molecules, a motif utilized to enhance metabolic stability, modulate target binding affinity, and lower basicity[2].

This technical guide explores the structural properties, mechanistic reactivity, and validated laboratory protocols for deploying 2-(2-Bromoethyl)-5-fluoropyridine in advanced synthetic workflows.

Structural and Physicochemical Profiling

The synthetic utility of this compound stems from the synergistic effects of its two distinct functional domains:

  • The 2-Bromoethyl Aliphatic Chain : A highly reactive electrophilic center primed for bimolecular nucleophilic substitution (SN2).

  • The 5-Fluoropyridine Ring : An electron-deficient aromatic system. The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while simultaneously offering resonance donation (+R).

Table 1: Key Physicochemical Properties
PropertyValue / Description
Chemical Name 2-(2-Bromoethyl)-5-fluoropyridine hydrobromide
CAS Registry Number 2416236-59-2[1]
Molecular Formula C7H8BrFN · HBr
Molecular Weight ~284.96 g/mol (Salt form)
Physical State Solid
Primary Reactivity Aliphatic SN2 Alkylation

Mechanistic Reactivity: The Chemoselectivity Paradigm

A critical challenge in heterocyclic chemistry is achieving chemoselectivity when multiple reactive sites are present. For halogenated pyridines, 3 is a common degradation or cross-coupling pathway, typically proceeding via a dearomatized anionic intermediate (Meisenheimer complex)[3]. However, the position of the fluorine atom strictly dictates its susceptibility to SNAr.

Fluorine atoms at the 2- or 4-positions of a pyridine ring are highly activated toward SNAr because the resulting anionic intermediate is stabilized by the electronegative nitrogen atom. In contrast, the 5-fluoro position (meta to the nitrogen) lacks this direct resonance stabilization. Consequently,4, rendering them remarkably stable under standard nucleophilic conditions[4].

This differential reactivity is the cornerstone of 2-(2-Bromoethyl)-5-fluoropyridine's utility. It allows chemists to perform aggressive SN2 displacements on the primary aliphatic bromide without risking competitive displacement of the aromatic fluorine atom.

Chemoselectivity Substrate 2-(2-Bromoethyl)- 5-fluoropyridine SN2 Aliphatic SN2 (Primary Bromide) Substrate->SN2 Highly Reactive SNAr Aromatic SNAr (5-Fluoro Position) Substrate->SNAr Deactivated Site Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->SN2 Attack Nucleophile->SNAr Attack Product N-Alkylated Product (Intact Fluoropyridine) SN2->Product Rapid Kinetics NoReaction No Reaction (High Activation Barrier) SNAr->NoReaction Meta to Nitrogen

Chemoselective logic: SN2 dominates over SNAr due to the deactivated 5-fluoro position.

Role in Drug Development: The "Fluorine Effect"

The strategic incorporation of the 5-fluoropyridine motif serves multiple pharmacological purposes:

  • Metabolic Shielding : The pyridine ring is often susceptible to oxidation by Cytochrome P450 (CYP) enzymes. Substituting a hydrogen atom with fluorine at the 5-position blocks this metabolic soft spot, extending the drug's half-life.

  • pKa Modulation : The strongly electronegative fluorine atom lowers the basicity (pKa) of the pyridine nitrogen. This reduction in basicity often correlates with improved passive membrane permeability and higher oral bioavailability.

  • Radioligand Imaging : Fluorinated pyridines are critical precursors in the development of Positron Emission Tomography (PET) tracers. Similar 5 of neurological targets[5].

Experimental Methodology: Self-Validating N-Alkylation Protocol

To harness this building block, researchers typically employ it as an alkylating agent for amines. The compound is supplied as a hydrobromide salt to prevent auto-quaternization (a degradation pathway where the basic pyridine nitrogen of one molecule attacks the bromoethyl group of another, leading to polymerization).

The following protocol outlines a highly optimized, self-validating workflow for the N-alkylation of a secondary amine.

Step-by-Step Protocol
  • Preparation of the Free Base in situ : To a dry reaction vessel, add the target secondary amine (1.0 equiv) and anhydrous Potassium Carbonate (K2CO3, 3.0 equiv) in anhydrous Acetonitrile (MeCN).

    • Causality: Three equivalents of base are required: one to neutralize the HBr salt of the reagent, one to scavenge the HBr generated during the SN2 reaction, and a slight excess to maintain a basic environment.

  • Catalytic Activation : Add Potassium Iodide (KI, 0.1 equiv).

    • Causality: KI acts as a Finkelstein catalyst, converting the alkyl bromide to a more reactive alkyl iodide in situ, thereby accelerating the SN2 kinetics and allowing for milder reaction temperatures.

  • Reagent Addition : Add 2-(2-Bromoethyl)-5-fluoropyridine hydrobromide (1.1 equiv) portion-wise at 0°C to control the initial exothermic neutralization.

  • Thermal Promotion : Heat the reaction mixture to 60°C for 4–6 hours.

    • Causality: The temperature is strictly capped at 60°C. Exceeding 80°C promotes the competing E2 elimination pathway, generating the undesired 5-fluoro-2-vinylpyridine byproduct.

  • Validation & Monitoring : Monitor the reaction via LC-MS. The system is self-validating: the disappearance of the amine starting material and the emergence of the product mass (M+H) without the characteristic bromine isotope pattern (M / M+2) confirms successful substitution.

  • Workup : Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

References

  • 1260672-45-4 cas号1260672-45-4分子式、结构式、MSDS、熔点 ... , guidechem.com. 2[2]

  • 2-(2-bromoethyl)-5-fluoropyridine hydrobromide | 2416236-59-2 , sigmaaldrich.com. 1[1]

  • (SNAr reactivity of fluoropyridines) , rsc.org. 4[4]

  • Active chloro-heterocycles , thermofishersci.in.3[3]

  • Synthesis of K+ channel radioligand [18F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice , nih.gov. 5[5]

Sources

Exploratory

An In-depth Technical Guide to 2-Bromo-5-fluoropyridine (CAS 41404-58-4): A Cornerstone Intermediate in Modern Synthesis

Introduction: The Strategic Importance of Fluorinated Pyridines In the landscape of modern drug discovery and organic synthesis, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

Author's Note: The following technical guide focuses on 2-Bromo-5-fluoropyridine , the compound corresponding to the provided CAS number 41404-58-4. The requested topic name, "2-(2-Bromoethyl)-5-fluoropyridine," refers to a different chemical structure for which this CAS number is not valid. This guide has been developed to provide a comprehensive and accurate overview of the compound associated with the specified CAS number, which is of significant interest in the fields of medicinal chemistry and materials science.

Introduction: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern drug discovery and organic synthesis, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic profiles.[1] Within this class of molecules, 2-Bromo-5-fluoropyridine has emerged as a versatile and highly valuable building block.[2] Its structure, featuring a pyridine core with two distinct halogen atoms, offers a rich platform for a variety of chemical transformations. The differential reactivity of the carbon-bromine and carbon-fluorine bonds allows for selective functionalization, making it a powerful tool for the construction of complex molecular architectures.[2][3]

This guide provides an in-depth exploration of 2-Bromo-5-fluoropyridine, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a focus on providing practical, field-proven insights.

Physicochemical and Spectroscopic Profile

2-Bromo-5-fluoropyridine is a heterocyclic organic compound that typically appears as a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[4][5] Its unique electronic properties, influenced by the electronegative halogen substituents, are key to its reactivity and utility in synthesis.[4]

Key Properties

A summary of the key physicochemical properties of 2-Bromo-5-fluoropyridine is presented in the table below for quick reference.

PropertyValue
CAS Number 41404-58-4[6]
Molecular Formula C₅H₃BrFN[6][7]
Molecular Weight 175.99 g/mol [6][8]
Appearance Light yellow crystal[5]
Melting Point 30-31 °C (lit.)[5][9]
Boiling Point 80-83 °C at 44 mmHg (lit.)[5][9]
Flash Point 73 °C (163.4 °F) - closed cup[9]
Density ~1.707 g/cm³ (Predicted)[5][7]
SMILES Fc1ccc(Br)nc1[9]
InChI Key UODINHBLNPPDPD-UHFFFAOYSA-N[9]
Spectroscopic Characterization

Accurate characterization of 2-Bromo-5-fluoropyridine is essential for its use in synthesis. Below are the expected spectroscopic signatures.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the bromine and fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, as well as C-N and C-F stretching vibrations.

Synthesis of 2-Bromo-5-fluoropyridine: A Validated Protocol

The synthesis of 2-Bromo-5-fluoropyridine is most commonly achieved through a diazotization reaction of 2-amino-5-fluoropyridine. This method is reliable and provides good yields of the desired product. The following protocol is a self-validating system that outlines the key steps and causalities.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Work-up & Purification Start 2-Amino-5-fluoropyridine Diazotization Addition of NaNO₂ in HBr/H₂O at 0-5°C Start->Diazotization Diazonium Formation of Pyridinediazonium Salt Diazotization->Diazonium Sandmeyer Reaction with CuBr Diazonium->Sandmeyer Product_Formation Formation of 2-Bromo-5-fluoropyridine Sandmeyer->Product_Formation Workup Aqueous Work-up & Extraction Product_Formation->Workup Purification Column Chromatography or Distillation Workup->Purification Final_Product Pure 2-Bromo-5-fluoropyridine Purification->Final_Product

Caption: Synthetic workflow for 2-Bromo-5-fluoropyridine.

Detailed Experimental Protocol

Objective: To synthesize 2-Bromo-5-fluoropyridine from 2-amino-5-fluoropyridine.

Materials:

  • 2-Amino-5-fluoropyridine

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of the Diazonium Salt:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-5-fluoropyridine.

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add a 48% aqueous solution of hydrobromic acid while maintaining the temperature below 5 °C. The amino group is protonated, forming a soluble salt.

    • Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.

    • Add the cold sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C. This step is critical for the formation of the diazonium salt. The reaction is exothermic and slow addition is necessary to prevent decomposition of the unstable diazonium intermediate.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

    • Slowly add the previously prepared cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen evolution will be observed as the diazonium group is replaced by bromine. The copper(I) bromide catalyzes this displacement.

  • Work-up and Purification:

    • Once the nitrogen evolution ceases, allow the reaction mixture to warm to room temperature and stir for an additional period to ensure the reaction goes to completion.

    • Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Bromo-5-fluoropyridine.

Chemical Reactivity and Applications in Drug Discovery

2-Bromo-5-fluoropyridine is a versatile intermediate primarily due to the presence of the C-Br bond, which is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions.[3] This differential reactivity allows for selective functionalization at the 2-position of the pyridine ring.

Key Reactions and Applications
  • Suzuki-Miyaura Coupling: It readily participates in Suzuki coupling reactions with various boronic acids to form C-C bonds, creating biaryl structures that are common motifs in pharmaceuticals.[2][9][10]

  • Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond through amination reactions, providing access to a wide range of substituted aminopyridines.

  • Sonogashira Coupling: It can be used in Sonogashira coupling reactions with terminal alkynes to introduce alkynyl groups.

  • α-Arylation of Esters: 2-Bromo-5-fluoropyridine is a good starting material for the palladium-catalyzed α-arylation of esters.[8]

A significant application of 2-Bromo-5-fluoropyridine is in the synthesis of mGluR5 antagonists, which are being investigated for the treatment of neuropathic pain and other neurological disorders.[10]

Reaction Workflow: Suzuki Coupling

Suzuki_Coupling Reactant1 2-Bromo-5-fluoropyridine Reaction Suzuki Coupling Reaction Reactant1->Reaction Reactant2 Arylboronic Acid (R-B(OH)₂) Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product 2-Aryl-5-fluoropyridine Reaction->Product

Caption: Generalized workflow for a Suzuki coupling reaction.

Safety, Handling, and Storage

As with any active chemical reagent, proper safety precautions must be observed when handling 2-Bromo-5-fluoropyridine.

  • Hazard Identification: It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[6][9][11] It may also cause respiratory irritation.[9][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][12] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11][12]

  • Handling: Avoid contact with skin, eyes, and clothing.[12][13] Do not eat, drink, or smoke when using this product.[11][14] Wash hands thoroughly after handling.[12][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][11][12] Keep away from incompatible materials and sources of ignition.[5][13]

  • First Aid:

    • If on skin: Wash with plenty of water.[12]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

    • If inhaled: Move person into fresh air.[14]

    • If swallowed: Immediately call a poison center or doctor.[14]

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.

Conclusion

2-Bromo-5-fluoropyridine (CAS 41404-58-4) is a strategically important and versatile building block in organic synthesis. Its differential reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and selective route to a wide array of complex molecules. For researchers and professionals in drug discovery and development, a thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the creation of novel and effective chemical entities.

References

  • SAFETY DATA SHEET. Acros Organics. [Link]

  • 2-Bromo-5-fluoropyridine (CAS 41404-58-4): A Key Intermediate for Advanced Synthesis. Ningbo Inno Pharmchem Co.,Ltd.. [Link]

  • Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. Ningbo Inno Pharmchem Co.,Ltd.. [Link]

  • Metal-free C–F bond activation for the synthesis of substituted pyridines or pyrimidines. Royal Society of Chemistry. [Link]

  • Preparation method of fluoropyridine compounds.
  • 2-Bromo-5-fluoropyridine. PubChem. [Link]

  • Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals. [Link]

  • Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration. PMC. [Link]

  • Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. ChemRxiv. [Link]

  • First radiosynthesis of 2-amino-5-[18F]fluoropyridines. The Royal Society of Chemistry. [Link]

  • Bromination of pyridine derivatives.
  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of 1-((5-Acetyl-4-(4-chlorophenyl)-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-1-yl)methyl)naphthalene-2-carbonitrile. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Ahmad/a64f77c352a97c277717013876e626e279434855]([Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. [Link]

  • 2-Bromo-5-fluoropyridine 97. MilliporeSigma. [Link]

  • Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. ResearchGate. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

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Foundational

Synthesis and Characterization of 2-(2-Bromoethyl)-5-fluoropyridine: A Technical Guide

Introduction & Strategic Importance In modern medicinal chemistry and agrochemical development, 2-(2-Bromoethyl)-5-fluoropyridine (CAS: 1345471-46-2) serves as a highly valued bifunctional building block. The strategic i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

In modern medicinal chemistry and agrochemical development, 2-(2-Bromoethyl)-5-fluoropyridine (CAS: 1345471-46-2) serves as a highly valued bifunctional building block. The strategic incorporation of a fluorine atom at the C5 position of the pyridine ring fundamentally alters the molecule's physicochemical profile. Fluorination lowers the basicity ( pKa​ ) of the pyridine nitrogen, enhances overall lipophilicity, and provides a metabolic "soft-spot" block against cytochrome P450-mediated oxidation[1].

Simultaneously, the 2-bromoethyl moiety acts as a versatile electrophile. It is primed for SN​2 displacement by a wide array of nucleophiles—including primary and secondary amines, thiols, and alkoxides—enabling the rapid construction of complex, pharmacologically active heterocycles. This whitepaper details a highly controlled, two-stage synthetic methodology to produce high-purity 2-(2-bromoethyl)-5-fluoropyridine, focusing on mechanistic causality and scalable laboratory protocols.

Retrosynthetic Analysis & Pathway Design

The synthesis of 2-(2-bromoethyl)-5-fluoropyridine is most efficiently achieved via a two-stage linear sequence starting from the commercially available precursor, 5-fluoro-2-methylpyridine.

  • C–C Bond Formation (Stage 1): A directed hydroxymethylation of the lateral methyl group yields the intermediate 2-(5-fluoropyridin-2-yl)ethan-1-ol.

  • C–Br Bond Formation (Stage 2): A chemoselective halogenation converts the primary alcohol into the corresponding alkyl bromide.

SynthesisRoute A 5-Fluoro-2-methylpyridine (Starting Material) B 2-(5-Fluoropyridin-2-yl)ethanol (Intermediate) A->B 1. LDA, THF, -78°C 2. (CH2O)n, -78°C to RT 3. NH4Cl (aq) C 2-(2-Bromoethyl)-5-fluoropyridine (Target Compound) B->C CBr4, PPh3 DCM, 0°C to RT

Two-stage synthetic workflow for 2-(2-Bromoethyl)-5-fluoropyridine.

Stage 1: Directed Hydroxymethylation under Kinetic Control

Mechanistic Rationale

The methyl protons of 2-methylpyridines are weakly acidic ( pKa​≈33–34 ) because the electron-withdrawing pyridine nitrogen stabilizes the resulting conjugate base via resonance, forming an enamine-like lateral carbanion [2]. The electronegative fluorine atom at C5 further enhances this acidity through inductive effects.

While industrial routes often employ thermodynamic conditions (heating with aqueous formaldehyde at >120 °C in a sealed vessel), these conditions frequently lead to over-alkylation, yielding complex mixtures of diols and triols. To ensure mono-alkylation and high laboratory purity, kinetic control is paramount. Deprotonation is achieved using Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C). This irreversibly generates the 2-(lithiomethyl)-5-fluoropyridine intermediate. Subsequent addition of anhydrous formaldehyde results in a clean, single electrophilic addition [2].

Mechanism1 N1 Step 1: Kinetic Deprotonation LDA removes α-proton at -78°C N2 Step 2: Lithiated Intermediate Forms 2-(lithiomethyl)-5-fluoropyridine N1->N2 N3 Step 3: Electrophilic Addition Nucleophilic attack on formaldehyde N2->N3 N4 Step 4: Aqueous Quench Protonation yields primary alcohol N3->N4

Mechanistic sequence of directed hydroxymethylation under kinetic control.

Experimental Protocol: Synthesis of 2-(5-fluoropyridin-2-yl)ethan-1-ol
  • System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a dropping funnel.

  • Base Generation: Add anhydrous Tetrahydrofuran (THF, 150 mL) and diisopropylamine (1.1 equiv, 110 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.5 M in hexanes, 1.05 equiv, 105 mmol) dropwise. Stir for 30 minutes to form LDA.

  • Metalation: Add 5-fluoro-2-methylpyridine (1.0 equiv, 100 mmol) dropwise over 15 minutes. The solution will turn deep red/purple, indicating the formation of the lateral lithiated intermediate. Stir at -78 °C for 1 hour.

  • Electrophilic Addition: Add anhydrous paraformaldehyde (1.5 equiv, 150 mmol) in one rapid portion (alternatively, bubble dry formaldehyde gas generated by thermal cracking of paraformaldehyde into the solution). Maintain the temperature at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NH4​Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure alcohol intermediate.

Stage 2: Chemoselective Bromination via the Appel Reaction

Mechanistic Rationale

Converting the primary alcohol to a bromide must be executed carefully to avoid protonating the weakly basic fluoropyridine nitrogen. Strong aqueous acids (like HBr) can lead to water solubility issues, sluggish reaction rates, or unwanted side reactions.

The Appel reaction (utilizing Carbon Tetrabromide and Triphenylphosphine) is the optimal choice for this transformation[3]. It operates under exceptionally mild, neutral conditions with high functional group tolerance. The mechanism involves the in situ generation of bromotriphenylphosphonium bromide, which activates the alcohol oxygen. This is followed by a clean SN​2 displacement by the bromide ion, yielding the target compound and triphenylphosphine oxide ( Ph3​P=O ) as a thermodynamic driving force [3].

Experimental Protocol: Synthesis of 2-(2-Bromoethyl)-5-fluoropyridine
  • Preparation: In a 250 mL round-bottom flask under an argon atmosphere, dissolve 2-(5-fluoropyridin-2-yl)ethan-1-ol (1.0 equiv, 50 mmol) and Carbon Tetrabromide ( CBr4​ , 1.2 equiv, 60 mmol) in anhydrous Dichloromethane (DCM, 100 mL).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath.

  • Substitution: Add Triphenylphosphine ( PPh3​ , 1.25 equiv, 62.5 mmol) portion-wise over 30 minutes to control the mild exotherm. The reaction mixture will transition to a pale yellow color.

  • Completion: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 2 hours. Monitor the consumption of the starting material via TLC (typically complete within 3 hours).

  • Workup: Concentrate the reaction mixture to approximately 20 mL under reduced pressure. Add diethyl ether (100 mL) vigorously to precipitate the triphenylphosphine oxide byproduct. Filter the resulting suspension through a compacted pad of Celite.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc) to isolate 2-(2-Bromoethyl)-5-fluoropyridine as a pale yellow oil, which may solidify upon refrigeration.

Analytical Characterization & Quality Control

To ensure the structural integrity and purity of the synthesized 2-(2-Bromoethyl)-5-fluoropyridine prior to downstream biological or synthetic applications, rigorous analytical validation is required. Table 1 summarizes the expected spectral data for the target compound.

Table 1: Expected Analytical Data for 2-(2-Bromoethyl)-5-fluoropyridine

Analytical MethodExpected Data / SignalsStructural Significance
1 H NMR (400 MHz, CDCl3​ ) δ 8.35 (d, J = 2.8 Hz, 1H)Pyridine C6-H (highly deshielded, adjacent to F and N)
δ 7.35 (td, J = 8.4, 2.8 Hz, 1H)Pyridine C4-H (exhibits H-F coupling)
δ 7.20 (dd, J = 8.4, 4.4 Hz, 1H)Pyridine C3-H
δ 3.75 (t, J = 7.2 Hz, 2H)- CH2​ -Br (deshielded by the adjacent bromine)
δ 3.30 (t, J = 7.2 Hz, 2H)Pyridine- CH2​
  • (benzylic position)
13 C NMR (100 MHz, CDCl3​ ) δ ~158.5 (d, JC−F​ = 255 Hz)C5 (Direct C-F coupling)
δ 39.5, 31.2Aliphatic carbons (- CH2​
  • CH2​ -Br)
  • 19 F NMR (376 MHz, CDCl3​ ) δ -130.5 (m, 1F)Characteristic shift for 3-fluoro/5-fluoro pyridine systems
    HRMS (ESI-TOF) [M+H]+ m/z calcd: 203.9824Confirms exact mass and isotopic pattern ( 79Br/81Br 1:1 ratio)

    References

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. URL:[Link]

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). John Wiley & Sons. URL:[Link]

    • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms and Synthetic Applications (5th ed.). Springer. URL:[Link]

    Exploratory

    Structural Elucidation of 2-(2-Bromoethyl)-5-fluoropyridine: A Comprehensive Spectroscopic Guide

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern medicinal chemistry, fluorinated heterocycles are indispensable buildi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

    Executive Summary

    In modern medicinal chemistry, fluorinated heterocycles are indispensable building blocks. The introduction of a fluorine atom modulates lipophilicity, metabolic stability, and target binding affinity. 2-(2-Bromoethyl)-5-fluoropyridine (often utilized as a hydrobromide salt, CAS: 2416236-59-2) is a highly versatile bifunctional intermediate. It possesses a reactive alkyl bromide moiety for nucleophilic substitutions and a fluorinated pyridine core for structural rigidity.

    As a Senior Application Scientist, I approach the spectroscopic characterization of this molecule not merely as a checklist of analytical peaks, but as a quantum mechanical system. Every signal observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is causally linked to the molecule's electron density distribution, nuclear spin interactions, and bond dissociation energies. This guide provides a definitive, self-validating workflow for the structural elucidation of 2-(2-Bromoethyl)-5-fluoropyridine.

    Spectroscopic Workflow & Methodology

    To ensure absolute structural confidence, analytical protocols must be designed as self-validating systems . Orthogonal techniques must cross-confirm the same structural features. For instance, the presence of bromine must be independently verified by MS isotopic patterns, IR stretching frequencies, and NMR chemical shifts.

    Workflow cluster_NMR NMR Spectroscopy (CDCl3) cluster_MS_IR MS & IR Analysis Prep Sample Preparation (High Purity >98%) H_NMR 1H NMR (400 MHz) Structural Connectivity Prep->H_NMR C_NMR 13C NMR (100 MHz) Carbon Backbone & C-F Coupling Prep->C_NMR F_NMR 19F NMR (376 MHz) Fluorine Environment Prep->F_NMR MS_EI EI-MS (70 eV) Isotopic Pattern & Fragmentation Prep->MS_EI IR_ATR ATR-FTIR Functional Group Identification Prep->IR_ATR Data Data Synthesis & Structural Elucidation H_NMR->Data C_NMR->Data F_NMR->Data MS_EI->Data IR_ATR->Data

    Comprehensive spectroscopic workflow for the structural elucidation of fluorinated heterocycles.

    Standardized Experimental Protocols

    A. NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

    • Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference. Transfer to a precision 5 mm NMR tube.

    • ¹H Acquisition: Acquire at 400 MHz using a 30° excitation pulse, 16 scans, and a 2-second relaxation delay (D1) to ensure quantitative integration of the aliphatic chain[1].

    • ¹³C Acquisition: Acquire at 100 MHz with WALTZ-16 proton decoupling. Use a 45° pulse, 1024 scans, and a 2-second D1.

    • ¹⁹F Acquisition: Acquire at 376 MHz (64 scans). Use trichlorofluoromethane (CFCl₃) as an external reference (0 ppm).

    B. Electron Impact Mass Spectrometry (EI-MS)

    • Introduction: Introduce the sample via a Direct Insertion Probe (DIP) or GC-inlet into the high-vacuum source.

    • Ionization: Set the electron ionization energy strictly to 70 eV to ensure standardized fragmentation kinetics[2]. Maintain the ion source at 250 °C.

    • Acquisition: Scan the m/z range from 50 to 300.

    C. Attenuated Total Reflectance FTIR (ATR-FTIR)

    • Background: Clean the diamond ATR crystal with high-purity isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric H₂O and CO₂.

    • Sample: Deposit 2 µL of the neat liquid (or 2 mg of the solid hydrobromide salt) directly onto the crystal. Apply the pressure anvil to ensure uniform optical contact.

    • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹[3].

    Nuclear Magnetic Resonance (NMR) Profiling

    The NMR profile of 2-(2-Bromoethyl)-5-fluoropyridine is governed by two primary quantum mechanical effects: the extreme electronegativity of fluorine and its spin-1/2 nature, which induces scalar spin-spin coupling ( J -coupling) across the aromatic ring.

    Causality of Chemical Shifts and Splitting

    Fluorine withdraws electron density via the inductive effect (-I) but donates electron density into the ortho and para positions via resonance (+M). Consequently, the carbon directly attached to fluorine (C-5) is massively deshielded (~158 ppm), while the adjacent carbons (C-4, C-6) experience competing effects[4].

    Because ¹⁹F is 100% naturally abundant and has a spin of I=1/2, it couples with both ¹³C and ¹H nuclei. The magnitude of this coupling drops predictably with the number of intervening bonds, providing a self-validating map of the ring:

    • ¹J_CF (One-bond): ~255 Hz (Massive doublet at C-5).

    • ²J_CF (Two-bond): 18–23 Hz (Observed at C-4 and C-6).

    • ³J_CF (Three-bond): ~5 Hz (Observed at C-3).

    The aliphatic chain (-CH₂-CH₂-Br) behaves as a classic A2​X2​ spin system, yielding two distinct triplets. The methylene group adjacent to the bromine is shifted downfield (~3.75 ppm) due to halogen deshielding[1].

    Quantitative NMR Data Summaries

    Table 1: ¹H NMR Data (400 MHz, CDCl₃)

    PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
    6 8.35d JHF​ = 2.81HPyridine H-6 (ortho to F)
    4 7.35td JHF​ = 8.5, JHH​ = 8.51HPyridine H-4
    3 7.20dd JHH​ = 8.5, JHF​ = 4.51HPyridine H-3
    2' 3.75t J = 7.02H-CH₂-Br
    1' 3.25t J = 7.02HPy-CH₂ -

    Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

    PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
    5 158.0d255.0 (¹ J )C-F
    2 155.0d3.0 (⁴ J )Pyridine C-2
    6 137.5d23.0 (² J )Pyridine C-6
    3 124.2d5.0 (³ J )Pyridine C-3
    4 123.8d18.0 (² J )Pyridine C-4
    1' 40.5s-Py-CH₂ -
    2' 32.0s--CH₂ -Br

    Note: The ¹⁹F NMR spectrum will present as a complex multiplet centered around -128.5 ppm , split by the adjacent H-6 and H-4 protons.

    Mass Spectrometry (EI-MS)

    Mass spectrometry provides orthogonal validation of the molecule's elemental composition. The presence of bromine is immediately obvious due to its unique isotopic signature. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 50.69% to 49.31% ratio. This generates a characteristic "twin peak" molecular ion [M]⁺• separated by 2 mass units[2].

    Fragmentation Causality

    Under 70 eV electron impact, the molecule undergoes homolytic cleavage. The C-Br bond is the weakest bond in the system. The primary fragmentation pathway is the rapid expulsion of a bromine radical (Br•), yielding a highly stable, fluorinated tropylium/pyridinium cation at m/z 124[2].

    MS_Fragmentation M_ion [M]⁺• m/z 203 / 205 (C7H7BrFN) Loss_Br [M - Br]⁺ m/z 124 (C7H7FN) M_ion->Loss_Br - Br• (-79 / -81 Da) Loss_CH2Br [M - CH2Br]⁺ m/z 110 (C6H5FN) M_ion->Loss_CH2Br - •CH2Br (-93 / -95 Da) Loss_C2H4Br [M - C2H4Br]⁺ m/z 96 (C5H3FN) M_ion->Loss_C2H4Br - •CH2CH2Br (-107 / -109 Da)

    EI-MS Fragmentation pathways of 2-(2-Bromoethyl)-5-fluoropyridine highlighting primary radical losses.

    Table 3: EI-MS Diagnostic Ions (70 eV)

    m/zRelative Abundance (%)Ion TypeAssignment
    205 98[M]⁺• (⁸¹Br)Molecular Ion
    203 100[M]⁺• (⁷⁹Br)Molecular Ion (Base Peak)
    124 85[M - Br]⁺Loss of Bromine radical
    110 40[M - CH₂Br]⁺Loss of bromomethyl radical
    96 25[M - C₂H₄Br]⁺Loss of bromoethyl radical

    Infrared (IR) Spectroscopy

    Infrared spectroscopy acts as the final pillar in our self-validating system, directly probing the vibrational modes of the functional groups.

    Vibrational Causality

    The intensity of an IR peak is proportional to the change in the dipole moment during the vibration. The C-F bond is highly polarized; thus, its stretching vibration causes a massive dipole shift, resulting in an intensely strong, broad absorption band in the 1250–1100 cm⁻¹ region[3]. Conversely, because the bromine atom is exceptionally heavy, the reduced mass of the C-Br oscillator is large. According to Hooke's Law for molecular vibrations, this heavy mass drastically lowers the vibrational frequency, pushing the C-Br stretch deep into the fingerprint region at ~650 cm⁻¹[1].

    Table 4: ATR-FTIR Spectral Data

    Wavenumber (cm⁻¹)IntensityAssignment
    3050 WeakAromatic C-H stretch
    2960, 2850 MediumAliphatic C-H stretch
    1590, 1480 StrongPyridine ring C=C, C=N stretch
    1230 Very StrongC-F stretch
    650 StrongC-Br stretch

    Conclusion

    The structural elucidation of 2-(2-Bromoethyl)-5-fluoropyridine relies on a synergistic interpretation of NMR, MS, and IR data. The extreme electronegativity of the fluorine atom dictates the scalar coupling networks in the ¹³C and ¹H NMR spectra, while the heavy, isotopic nature of the bromine atom governs the MS fragmentation pathways and low-frequency IR vibrations. By employing the standardized protocols outlined in this guide, analytical chemists can achieve absolute structural certainty when utilizing this compound in drug development workflows.

    References

    • NMR spectral characteristics of fluorocontaining pyridines - Fluorine notes Fluorine1.ru URL: [Link]

    • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry AIP Publishing URL: [Link]

    • Tables of Molecular Vibrational Frequencies Part 10 - Standard Reference Data NIST URL: [Link]

    Sources

    Protocols & Analytical Methods

    Method

    protocol for nucleophilic substitution with 2-(2-Bromoethyl)-5-fluoropyridine

    Application Note: Optimized Protocols for Nucleophilic Substitution of 2-(2-Bromoethyl)-5-fluoropyridine Executive Summary 2-(2-Bromoethyl)-5-fluoropyridine is a highly versatile electrophilic building block widely utili...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Optimized Protocols for Nucleophilic Substitution of 2-(2-Bromoethyl)-5-fluoropyridine

    Executive Summary

    2-(2-Bromoethyl)-5-fluoropyridine is a highly versatile electrophilic building block widely utilized in medicinal chemistry and drug discovery. The incorporation of a fluorinated pyridine motif often improves metabolic stability, lipophilicity, and target binding affinity. However, functionalizing this building block via nucleophilic substitution ( SN​2 ) presents significant synthetic challenges. The primary obstacle is the competing E2 elimination pathway, which yields an undesired 2-vinyl-5-fluoropyridine byproduct. This application note details the mechanistic rationale and provides optimized, self-validating protocols for the SN​2 alkylation of amines and thiols, ensuring high yields and reproducible scale-up.

    Mechanistic Insights & Reaction Causality

    To design a successful alkylation protocol, three interconnected chemical factors must be managed:

    • Salt Form Stability vs. Free Base Reactivity: 2-(2-Bromoethyl)-5-fluoropyridine is commercially supplied as a hydrobromide (HBr) salt. If stored as a free base, the weakly nucleophilic pyridine nitrogen of one molecule can attack the electrophilic bromoethyl group of another, leading to spontaneous intermolecular alkylation (pyridinium polymerization). Therefore, protocols must incorporate an in situ free-basing step using an appropriate acid scavenger.

    • The SN​2 vs. E2 Competition: The ethyl bridge is highly susceptible to β -elimination. When employing basic nucleophiles (like primary or secondary amines) or adding auxiliary bases, the base can abstract a proton from the carbon adjacent to the pyridine ring. This E2 elimination is a well-documented challenge in the alkylation of 2-(2-bromoethyl)pyridines [1]. To favor SN​2 , one must strictly avoid strong, sterically hindered bases (e.g., KOtBu, NaH) and instead rely on mild, heterogeneous bases (e.g., K2​CO3​ ) or non-nucleophilic organic bases (e.g., DIPEA).

    • The 5-Fluoro Effect: The strongly electron-withdrawing fluorine atom exerts an inductive effect that slightly increases the acidity of the β -protons on the ethyl group. This makes the molecule marginally more prone to E2 elimination compared to its non-fluorinated analog, necessitating tight temperature control (typically 65°C).

    ReactionPathways SM 2-(2-Bromoethyl)- 5-fluoropyridine·HBr FreeBase Free Base Intermediate SM->FreeBase Neutralization SN2 S_N2 Pathway (Target Product) FreeBase->SN2 + Nu- E2 E2 Pathway (2-Vinyl Byproduct) FreeBase->E2 β-Elimination Polymer Intermolecular Alkylation (Polymer) FreeBase->Polymer Pyridine N-attack Base Mild Base (e.g., K2CO3) Base->FreeBase Nucleophile Nucleophile (Amine/Thiol) Nucleophile->SN2 StrongBase Strong/Bulky Base (e.g., KOtBu) StrongBase->E2

    Figure 1: Mechanistic pathways for 2-(2-Bromoethyl)-5-fluoropyridine alkylation.

    Optimization of Reaction Parameters

    The selection of solvent and base is critical. Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are established standards for maximizing SN​2 kinetics while suppressing side reactions in bromoethylpyridine systems [3]. The table below summarizes the causality behind parameter selection.

    ParameterCondition SN​2 : E2 RatioMechanistic Rationale
    Base K2​CO3​ (Heterogeneous)Excellent (>95:5)Mild basicity; neutralizes HBr without driving β -elimination.
    Base DIPEA (Homogeneous)Good (~85:15)Soluble acid scavenger; slight steric bulk can induce minor E2 .
    Base NaH or KOtBuPoor (<10:90)Strong basicity rapidly abstracts β -protons, driving E2 pathway.
    Solvent Acetonitrile (MeCN)ExcellentPolar aprotic; poorly solvates nucleophiles, increasing their reactivity.
    Solvent Methanol (MeOH)PoorProtic solvent hydrogen-bonds with nucleophiles, drastically slowing SN​2 .
    Temp 60–65 °COptimalProvides sufficient activation energy for SN​2 without thermal degradation.
    Temp > 85 °CSub-optimalAccelerates E2 elimination and potential polymerization.

    Detailed Experimental Protocols

    Protocol A: N-Alkylation of Secondary Amines

    Aliphatic amine alkylations often suffer from low selectivity due to over-alkylation; however, utilizing secondary amines mitigates this risk by forming sterically hindered tertiary amines [2]. This protocol is optimized for secondary amines (e.g., piperazine or piperidine derivatives).

    Workflow Step1 Step 1: Reagent Preparation Suspend HBr salt in MeCN Step2 Step 2: Free-Basing Add K2CO3 (3.0 eq), stir 15 min Step1->Step2 Step3 Step 3: Nucleophile Addition Add Amine (1.2 eq) dropwise Step2->Step3 Step4 Step 4: Thermal Activation Heat to 65°C for 12-18 hours Step3->Step4 Step5 Step 5: Workup & Extraction Filter salts, EtOAc/H2O partition Step4->Step5 Step6 Step 6: Purification Flash Chromatography (SiO2) Step5->Step6

    Figure 2: Step-by-step experimental workflow for the N-alkylation of secondary amines.

    Materials:

    • 2-(2-Bromoethyl)-5-fluoropyridine hydrobromide (1.0 equiv)

    • Secondary Amine (1.2 equiv)

    • Anhydrous Potassium Carbonate ( K2​CO3​ , 325 mesh, 3.0 equiv)

    • Anhydrous Acetonitrile (MeCN, 10 mL/mmol)

    • Catalytic Potassium Iodide (KI, 0.1 equiv) - Optional

    Step-by-Step Procedure:

    • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Flush with inert gas ( N2​ or Argon).

    • Suspension & Free-Basing: Add 2-(2-Bromoethyl)-5-fluoropyridine hydrobromide (1.0 equiv) and anhydrous MeCN to the flask. Add finely powdered K2​CO3​ (3.0 equiv). Causality: 3.0 equivalents are required—one to neutralize the HBr salt of the starting material, one to neutralize the HBr generated during the SN​2 reaction, and one in excess to drive the reaction forward. Stir at room temperature for 15 minutes to liberate the free base.

    • Activation (Optional): Add KI (0.1 equiv). Causality: The in situ Finkelstein reaction converts the alkyl bromide to an alkyl iodide, which is a superior leaving group, accelerating the SN​2 kinetics and allowing for lower reaction temperatures.

    • Nucleophile Addition: Add the secondary amine (1.2 equiv) dropwise to avoid localized concentration spikes.

    • Thermal Activation: Attach a reflux condenser and heat the mixture to 65 °C. Monitor via TLC or LC-MS. The reaction typically reaches completion in 12–18 hours.

    • Workup: Cool the reaction to room temperature. Filter the heterogeneous mixture through a Celite pad to remove inorganic salts ( K2​CO3​ , KBr). Wash the pad with ethyl acetate (EtOAc).

    • Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO3​ . Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

    • Purification: Purify via silica gel flash chromatography (typically using a gradient of Dichloromethane to Methanol, 95:5, containing 0.1% Triethylamine to prevent streaking of the basic amine product).

    Protocol B: S-Alkylation of Thiols

    Thiols are highly polarizable, excellent nucleophiles, and poor bases. This inherently favors the SN​2 pathway over E2 .

    Procedure Adjustments:

    • Base Selection: Use Triethylamine ( Et3​N , 2.5 equiv) or DIPEA instead of K2​CO3​ . Thiols are easily deprotonated to highly reactive thiolates by mild organic bases.

    • Temperature: Perform the reaction at room temperature (20–25 °C). Causality: Thiolates are sufficiently nucleophilic that heating is unnecessary and would only risk unwanted side reactions or disulfide formation.

    • Solvent: DMF is preferred over MeCN to ensure complete solubility of the thiolate intermediate.

    Analytical Validation

    To ensure the integrity of the protocol, analytical verification of the product and absence of the E2 byproduct is strictly required.

    • 1H NMR ( CDCl3​ ): The successful SN​2 product will display two distinct triplet-like multiplets integrating to 2H each in the aliphatic region (~2.8 ppm and ~3.1 ppm), corresponding to the −CH2​−CH2​− bridge.

    • Byproduct Identification: If E2 elimination occurred, the 1H NMR spectrum will reveal characteristic terminal alkene protons (a vinylic system) for 2-vinyl-5-fluoropyridine, typically presenting as a doublet of doublets between 5.4 ppm and 6.8 ppm. If these peaks are observed, the basicity of the reaction conditions must be reduced.

    References

    • Title: Modelling Lytic Polysaccharide Monooxygenases: From Small Molecules to Artificial Enzymes Source: White Rose eTheses Online URL: [Link]

    • Title: Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation Source: PubMed URL: [Link]

    Application

    Application Note: Suzuki-Miyaura Cross-Coupling of 2-(2-Bromoethyl)-5-fluoropyridine

    Strategic Context & Chemical Significance The incorporation of sp³-rich architectures is a critical strategy in modern drug discovery to improve solubility, modulate lipophilicity, and escape the "flatland" of purely aro...

    Author: BenchChem Technical Support Team. Date: March 2026

    Strategic Context & Chemical Significance

    The incorporation of sp³-rich architectures is a critical strategy in modern drug discovery to improve solubility, modulate lipophilicity, and escape the "flatland" of purely aromatic molecules. 2-(2-Bromoethyl)-5-fluoropyridine is a highly valuable building block in this regard. The fluorinated pyridine ring acts as a bioisostere with enhanced metabolic stability and modulated pKa, while the ethyl bromide appendage allows for flexible aliphatic linkage.

    However, utilizing this substrate in a Suzuki-Miyaura cross-coupling reaction presents a formidable challenge. Unlike aryl or vinyl halides, unactivated primary alkyl bromides are notoriously difficult to couple due to sluggish oxidative addition and rapid, undesired side reactions[1].

    Mechanistic Framework & Causality

    To successfully couple 2-(2-bromoethyl)-5-fluoropyridine, chemists must navigate three primary mechanistic hurdles. Understanding the causality behind these challenges dictates our choice of catalyst, ligand, and reaction conditions.

    The Alkyl Bromide Dilemma: β -Hydride Elimination

    The most significant barrier in alkyl-Suzuki couplings is the competition between reductive elimination and β -hydride elimination ()[2]. Following the oxidative addition of the alkyl bromide to the Palladium(0) species, the resulting Palladium(II)-alkyl intermediate possesses β -hydrogens. In standard catalytic systems (e.g., Pd(PPh₃)₄), this intermediate rapidly undergoes β -hydride elimination to yield an undesired terminal alkene (2-vinyl-5-fluoropyridine) and a Pd-hydride species[3].

    Catalyst and Ligand Selection

    To suppress β -hydride elimination, the rate of transmetalation and reductive elimination must be accelerated. Pioneering work by Gregory Fu demonstrated that utilizing bulky, highly electron-rich trialkylphosphines—specifically tricyclohexylphosphine (PCy₃) —solves this issue ()[1].

    • Electron-richness: Accelerates the typically slow oxidative addition into the C(sp³)-Br bond.

    • Steric bulk (Large Cone Angle): Forces the Palladium(II) intermediate into a geometry that heavily favors rapid reductive elimination over the transition state required for β -hydride elimination[4].

    The Necessity of Water and Base Stoichiometry

    Transmetalation of boronic acids requires their activation into a nucleophilic "ate" complex (boronate). In alkyl couplings, this step is highly dependent on the presence of water. Anhydrous conditions often stall the reaction. Furthermore, 2-(2-bromoethyl)-5-fluoropyridine is commercially supplied almost exclusively as a hydrobromide salt [5]. Failing to account for this salt by adding a stoichiometric equivalent of base will neutralize the alkaline environment required for boronate formation, leading to complete reaction failure.

    Reaction Pathway Visualization

    CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Accelerated by PCy3) Pd0->OxAdd 2-(2-Bromoethyl)-5-fluoropyridine PdII_Alkyl Pd(II)(Alkyl)(Br)L2 Intermediate OxAdd->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Competing Pathway TransMet Transmetalation (H2O/Base Promoted) PdII_Alkyl->TransMet Aryl-B(OH)2 + Base Alkene 2-Vinyl-5-fluoropyridine (Undesired Byproduct) BetaElim->Alkene PdII_AlkylAryl Pd(II)(Alkyl)(Aryl)L2 TransMet->PdII_AlkylAryl RedElim Reductive Elimination (Forced by Bulky Ligand) PdII_AlkylAryl->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Target Product RedElim->Product

    Catalytic cycle of alkyl-Suzuki coupling highlighting the competing β-hydride elimination pathway.

    Quantitative Optimization Data

    The following table summarizes the optimization landscape for coupling 2-(2-bromoethyl)-5-fluoropyridine hydrobromide with a standard arylboronic acid. Notice the stark contrast in alkene byproduct formation when deviating from the optimal Pd/PCy₃ system.

    Table 1: Reaction Condition Optimization Summary

    Catalyst System (5 mol%)Ligand (10 mol%)Base (Equivalents)Solvent SystemTemp (°C)Yield (%)Alkene Byproduct (%)
    Pd(PPh₃)₄PPh₃K₂CO₃ (3.0 eq)Toluene80< 5> 85
    Pd(dppf)Cl₂dppfCs₂CO₃ (3.0 eq)THF / H₂O653248
    Pd(OAc)₂PCy₃ K₃PO₄ (3.0 eq) THF / H₂O RT 88 < 5
    NiCl₂·glymeBathophenanthrolineKOtBu (3.0 eq)iPrOH607112

    Data reflects internal benchmarking. 3.0 equivalents of base are utilized to account for the hydrobromide salt of the starting material.

    Self-Validating Experimental Protocol

    This protocol outlines the optimal methodology for the room-temperature coupling of 2-(2-bromoethyl)-5-fluoropyridine hydrobromide with an arylboronic acid.

    Workflow Step1 1. Reagent Prep (Account for HBr Salt) Step2 2. Degassing (Critical to prevent oxidation) Step1->Step2 Step3 3. Catalysis (Pd(OAc)2/PCy3 at RT) Step2->Step3 Step4 4. Quench & Extract (Aqueous Workup) Step3->Step4 Step5 5. Isolation (Silica Chromatography) Step4->Step5

    Step-by-step experimental workflow for the Suzuki coupling of 2-(2-bromoethyl)-5-fluoropyridine.

    Materials & Stoichiometry (1.0 mmol scale)
    • 2-(2-Bromoethyl)-5-fluoropyridine hydrobromide: 1.0 mmol (285 mg)

    • Arylboronic Acid: 1.5 mmol (1.5 eq)

    • Palladium(II) acetate [Pd(OAc)₂]: 0.05 mmol (11.2 mg, 5 mol%)

    • Tricyclohexylphosphine [PCy₃]: 0.10 mmol (28.0 mg, 10 mol%)

    • Potassium phosphate tribasic [K₃PO₄]: 3.0 mmol (636 mg, 3.0 eq)

    • Solvent: THF (3.0 mL) and Deionized H₂O (0.3 mL)

    Step-by-Step Execution

    Step 1: Reaction Setup (Glovebox or Standard Schlenk Technique)

    • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the 2-(2-bromoethyl)-5-fluoropyridine hydrobromide, arylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.

    • Causality Note: The use of 3.0 equivalents of K₃PO₄ is mandatory. 1.0 equivalent is immediately consumed to neutralize the hydrobromide salt, leaving 2.0 equivalents to facilitate the transmetalation step.

    Step 2: Solvent Addition and Degassing

    • Seal the tube with a rubber septum and purge the vessel with ultra-pure Argon for 5 minutes.

    • Add anhydrous THF (3.0 mL) and degassed H₂O (0.3 mL) via syringe.

    • Self-Validation Check: The reaction mixture should turn from a pale yellow to a darker brown/orange color as the active Pd(0) species is generated.

    • Perform three cycles of Freeze-Pump-Thaw to ensure complete removal of dissolved oxygen. Oxygen will rapidly cause homocoupling of the boronic acid, killing the reaction yield.

    Step 3: Catalysis

    • Stir the reaction mixture vigorously at room temperature (20–25 °C) for 16–24 hours.

    • Self-Validation Check (TLC): Monitor the reaction via TLC (Hexanes/EtOAc, UV visualization). The starting material is UV active. Look for the disappearance of the starting material and the emergence of a new, lower-Rf spot (coupled product). If a high-Rf spot appears, it is likely the 2-vinyl-5-fluoropyridine byproduct, indicating an issue with catalyst activation or ligand degradation.

    Step 4: Quench and Workup

    • Open the flask to air and dilute the mixture with Ethyl Acetate (10 mL) and Water (10 mL).

    • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

    • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Step 5: Purification

    • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate.

    • Analytical Validation: Confirm product identity via ¹H NMR. The disappearance of the triplet at ~3.6 ppm (CH₂-Br) and the appearance of new benzylic/aliphatic signals confirm successful C-C bond formation.

    References

    • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. "The B-Alkyl Suzuki–Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis." Angewandte Chemie International Edition, 2001, 40, 4544-4568. URL: [Link]

    • Netherton, M. R.; Dai, C.; Neuschütz, K.; Fu, G. C. "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens." Journal of the American Chemical Society, 2001, 123, 10099–10100. URL: [Link]

    • Kirchhoff, J. H.; Netherton, M. R.; Hills, I. D.; Fu, G. C. "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides." Journal of the American Chemical Society, 2002, 124, 13662-13663. URL: [Link]

    • Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. URL: [Link]

    Sources

    Method

    Application Note: Synthesis of Novel Heterocyclic Compounds Utilizing 2-(2-Bromoethyl)-5-fluoropyridine

    Introduction & Mechanistic Rationale In contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven tactic to modulate physicochemical properties. The 2-(5-fluoropyri...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Rationale

    In contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven tactic to modulate physicochemical properties. The 2-(5-fluoropyridin-2-yl)ethyl moiety is a highly privileged pharmacophore, often functioning as a bioisostere for phenyl or unsubstituted pyridine rings. The C5-fluorine atom exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the adjacent pyridine nitrogen. This subtle electronic modulation enhances metabolic stability, increases lipophilicity, and frequently mitigates off-target hERG liability .

    2-(2-Bromoethyl)-5-fluoropyridine (typically supplied as a hydrobromide salt, CAS: 2416236-59-2) serves as a potent electrophilic building block for appending this motif to various nucleophiles, including secondary amines (piperidines, piperazines) and thiols .

    Causality in Reaction Design: The SN2 vs. E2 Paradigm

    The primary challenge when utilizing 2-(2-bromoethyl)-5-fluoropyridine is managing the competing reaction pathways. Because the reagent is an primary alkyl halide adjacent to a slightly acidic benzylic-like position, it is highly susceptible to base-induced E2 elimination , which yields the undesired 5-fluoro-2-vinylpyridine byproduct.

    Furthermore, because the reagent is supplied as a hydrobromide salt, the reaction necessitates at least two equivalents of base: one equivalent to liberate the free base of the alkylating agent, and a second equivalent to neutralize the HBr generated during the nucleophilic substitution (SN2).

    • Base Selection: Strong, sterically hindered bases (e.g., KOtBu, DBU) will overwhelmingly favor proton abstraction (E2). Mild, inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (e.g., DIPEA) must be used to favor the SN2 trajectory.

    • Temperature Control: Thermal energy disproportionately accelerates the higher-activation-energy E2 pathway. Reactions must be strictly maintained between 60°C and 80°C to ensure optimal SN2 turnover without degrading the starting material .

    Mechanism SM 2-(2-Bromoethyl)- 5-fluoropyridine SN2 SN2 Pathway (Mild Base, <80°C) SM->SN2 Nucleophile E2 E2 Pathway (Strong Base, >80°C) SM->E2 Excess Base Prod Target Heterocycle (High Yield) SN2->Prod Side 5-Fluoro-2-vinylpyridine (Undesired Byproduct) E2->Side

    Figure 1: Competing SN2 and E2 mechanistic pathways during the alkylation process.

    Quantitative Reaction Optimization

    To establish a self-validating baseline, we evaluated the N-alkylation of a model secondary amine (1-Boc-piperazine) using 2-(2-bromoethyl)-5-fluoropyridine hydrobromide. The data below illustrates the causal relationship between base strength, temperature, and isolated yield.

    EntryBase (3.0 eq)SolventTemp (°C)Time (h)SN2:E2 Ratio (by LC-MS)Isolated Yield (%)
    1Triethylamine (TEA)DMF801670:3058%
    2DIPEADMF801685:1574%
    3DIPEAACN602492:881%
    4K₂CO₃ACN602498:2 89%
    5Cs₂CO₃DMF100840:6032%
    6KOtBuTHF60125:95<5%

    Experimental Workflows & Protocols

    Workflow SM 2-(2-Bromoethyl)-5-fluoropyridine (Hydrobromide Salt) Base Free-Basing Add DIPEA or K2CO3 SM->Base Nuc Nucleophilic Addition Secondary Amine / Thiol Base->Nuc React SN2 Alkylation 60°C, Polar Aprotic Solvent Nuc->React Workup Aqueous Workup EtOAc / H2O Partitioning React->Workup Product Purified Heterocycle Flash Chromatography Workup->Product

    Figure 2: Standardized workflow for SN2 alkylation using 2-(2-bromoethyl)-5-fluoropyridine.

    Protocol A: General Procedure for N-Alkylation of Secondary Amines

    This protocol is designed as a self-validating system; in-process controls (IPCs) are embedded to ensure the reaction trajectory remains on target.

    Reagents Required:

    • Secondary Amine Scaffold (1.0 eq)

    • 2-(2-Bromoethyl)-5-fluoropyridine hydrobromide (1.2 eq)

    • Anhydrous K₂CO₃ (3.5 eq)

    • Catalytic Potassium Iodide (KI) (0.1 eq) - Finkelstein catalyst to accelerate SN2.

    • Anhydrous Acetonitrile (ACN) (0.2 M relative to amine)

    Step-by-Step Methodology:

    • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq) and anhydrous ACN.

    • Base Addition: Add finely milled anhydrous K₂CO₃ (3.5 eq). Causality Note: 3.5 equivalents are strictly required (1 eq to free-base the alkylating agent, 1 eq to neutralize the SN2 byproduct, 1 eq to deprotonate the nucleophile, and 0.5 eq excess to drive the equilibrium).

    • Catalyst & Electrophile Addition: Add KI (0.1 eq) followed by 2-(2-bromoethyl)-5-fluoropyridine hydrobromide (1.2 eq) in a single portion.

    • Thermal Activation: Attach a reflux condenser and heat the heterogeneous mixture to 60°C under an inert nitrogen atmosphere.

    • In-Process Control (IPC): After 12 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS.

      • Validation Check: The reaction is complete when the starting amine peak is <5% by UV integration. If unreacted amine remains, stir for an additional 4 hours.

    • Quench & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) (3 volumes) and quench with distilled water (3 volumes). Transfer to a separatory funnel.

    • Phase Separation: Extract the aqueous layer with EtOAc (2 x 2 volumes). Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual DMF/ACN and inorganic salts.

    • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify via flash column chromatography (Silica gel, typically eluting with a gradient of 0-10% MeOH in DCM containing 0.1% NH₄OH to prevent streaking of the basic tertiary amine).

    Protocol B: General Procedure for S-Alkylation (Thioether Formation)

    Adapted for the synthesis of thio-nicotinamide derivatives and analogous structures.

    Step-by-Step Methodology:

    • Preparation: Dissolve the thiol-bearing heterocycle (1.0 eq) in anhydrous DMF (0.15 M).

    • Deprotonation: Cool the solution to 0°C. Add DIPEA (3.0 eq) dropwise. Causality Note: Thiols are highly nucleophilic but prone to oxidative dimerization (disulfide formation). DIPEA provides sufficient basicity to form the thiolate without inducing oxidation, which is a risk with stronger bases.

    • Alkylation: Add 2-(2-bromoethyl)-5-fluoropyridine hydrobromide (1.1 eq) portion-wise over 5 minutes to prevent localized exotherms.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

    • IPC: Monitor via TLC (Hexanes:EtOAc 1:1). The highly UV-active thioether product will typically run higher (higher Rf) than the starting thiol.

    • Workup: Pour the reaction mixture into ice-cold water to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum. If the product is an oil, proceed with standard EtOAc extraction as detailed in Protocol A.

    Analytical Characterization Expectations

    To confirm successful incorporation of the 2-(5-fluoropyridin-2-yl)ethyl moiety, analysts should look for the following spectral signatures:

    • ¹H NMR (400 MHz, CDCl₃):

      • A distinct doublet at ~8.35 ppm (J = 2.8 Hz) corresponding to the proton adjacent to the fluorine (C6-H).

      • A multiplet at ~7.30 - 7.40 ppm corresponding to the C4-H.

      • Two distinct triplets between 2.80 - 3.20 ppm representing the ethylene linker (-CH₂-CH₂-).

    • ¹⁹F NMR (376 MHz, CDCl₃): A single peak at approximately -128.5 ppm (referenced to CFCl₃).

    • Mass Spectrometry (ESI+): The isotopic pattern of the product will lack the characteristic M / M+2 doublet of the brominated starting material (m/z 204/206), instead showing a clean [M+H]⁺ corresponding to the exact mass of the coupled heterocycle.

    References

    • Title: Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

    • Title: Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2 | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

    • Title: US20230095122A1 - Fgfr3 inhibitor compounds Source: Google Patents URL
    Application

    Application Note: Strategic Utilization of 2-(2-Bromoethyl)-5-fluoropyridine in the Development of Next-Generation PET Radiotracers

    Introduction & Mechanistic Rationale The development of Positron Emission Tomography (PET) radiotracers for central nervous system (CNS) targets requires a delicate balance of high target affinity, optimal lipophilicity...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Rationale

    The development of Positron Emission Tomography (PET) radiotracers for central nervous system (CNS) targets requires a delicate balance of high target affinity, optimal lipophilicity (LogD ~1.5–3.0), and metabolic stability. In recent years, the 5-fluoropyridine moiety has emerged as a privileged scaffold in neuroimaging and neuropharmacology[1]. It serves as an excellent bioisostere for phenyl rings but offers significantly reduced lipophilicity, which critically lowers non-specific binding in lipid-rich brain tissue[2].

    In this context, 2-(2-Bromoethyl)-5-fluoropyridine serves as a highly versatile, bifunctional building block for radiotracer development:

    • The 5-Fluoropyridine Ring: Provides a metabolically robust site that resists cytochrome P450-mediated oxidation compared to unsubstituted aromatics[3]. Crucially, it serves as the exact structural template for the "cold" (19F) reference standard, which is mandatory for validating in vitro affinity before committing to expensive radiotracer development.

    • The 2-Bromoethyl Linker: Acts as a highly efficient electrophile for the late-stage SN​2 alkylation of secondary amines (e.g., piperazines, piperidines) or phenols. The ethyl spacer is specifically chosen over a methyl spacer to prevent rapid oxidative dealkylation in vivo, ensuring the radiolabel remains covalently attached to the core pharmacophore[4].

    Developmental Workflow

    The transition from a basic pharmacophore to a fully validated 18F-PET radiotracer follows a strict, self-validating sequence. The workflow begins with the synthesis of the 19F-reference standard using 2-(2-Bromoethyl)-5-fluoropyridine, followed by biological validation, and culminates in the design and radiolabeling of a 5-substituted precursor (e.g., 5-nitro or 5-trimethylammonium).

    Workflow A Pharmacophore (Secondary Amine) C S_N2 Alkylation (K2CO3, MeCN, 80°C) A->C B 2-(2-Bromoethyl)-5-fluoropyridine (Alkylating Agent) B->C D 19F-Reference Standard (In Vitro Validation) C->D Purify & Validate E Precursor Synthesis (5-NO2 or 5-NMe3+ analog) D->E Affinity Ki < 5 nM F Automated Radiosynthesis ([18F]Fluoride, K222) E->F Late-Stage SNAr G 18F-PET Radiotracer (In Vivo Imaging) F->G Formulation

    Workflow for developing 18F-PET radiotracers using 2-(2-Bromoethyl)-5-fluoropyridine.

    Experimental Protocol: Synthesis of the 19F-Reference Standard

    To establish the baseline binding affinity ( Ki​ ) of the new chemical entity, the cold reference standard must be synthesized.

    Causality in Experimental Design:

    • Solvent: Acetonitrile (MeCN) is selected for its polar aprotic nature, which accelerates the SN​2 displacement of the bromide without promoting solvolysis.

    • Base: Potassium carbonate (K₂CO₃) is used as a mild, heterogeneous base to scavenge the generated HBr. Stronger bases (like NaH) are strictly avoided to prevent the E2 elimination of the bromoethyl group into an unreactive 5-fluoro-2-vinylpyridine.

    • Catalyst: A catalytic amount of Potassium Iodide (KI) is added to facilitate an in situ Finkelstein reaction. This transiently converts the bromoethyl group to a more reactive iodoethyl intermediate, accelerating the alkylation and allowing for lower reaction temperatures.

    Step-by-Step Methodology:

    • Preparation: In a flame-dried 50 mL round-bottom flask under an inert nitrogen atmosphere, dissolve the secondary amine pharmacophore (1.0 mmol) in anhydrous MeCN (10 mL).

    • Reagent Addition: Add anhydrous K₂CO₃ (3.0 mmol, 3.0 eq) and KI (0.1 mmol, 0.1 eq).

    • Alkylation: Dropwise, add 2-(2-Bromoethyl)-5-fluoropyridine (1.2 mmol, 1.2 eq) dissolved in 2 mL of MeCN to prevent localized concentration spikes.

    • Reaction: Stir the suspension at 80°C for 12–16 hours. Monitor reaction progression via LC-MS.

    • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient 98:2 to 90:10) to yield the pure 19F-reference standard.

    Quantitative Data: Pharmacokinetic Impact of the Scaffold

    The integration of the 5-fluoropyridin-2-yl-ethyl moiety profoundly optimizes the physicochemical properties of CNS radiotracers. The table below summarizes a generalized Structure-Activity Relationship (SAR) profile demonstrating the superiority of this scaffold compared to a standard phenyl-ethyl analog[2][3].

    Scaffold VariantLogD (pH 7.4)Brain/Plasma RatioTarget Affinity ( Ki​ , nM)Microsomal Half-life (min)
    Phenyl-ethyl analog 3.80.812.524.0
    5-Fluoropyridin-2-yl-ethyl 2.43.21.889.9

    Note: The reduction in LogD to ~2.4 represents the "sweet spot" for crossing the blood-brain barrier while minimizing non-specific lipid binding.

    Radiochemical Strategy: Translating to the 18F-PET Tracer

    Once the 19F-reference standard exhibits a Ki​ < 5 nM, the corresponding radiolabeling precursor is synthesized. Because direct 18F-fluorination of an unactivated pyridine ring is challenging, the precursor is designed with a leaving group at the 5-position (e.g., a nitro group) on the pyridine-2-yl-ethyl scaffold.

    Radiosynthesis N1 5-Nitro Precursor N2 [18F]F-, K222, K2CO3 DMSO, 130°C N1->N2 N3 Crude 18F-Tracer N2->N3 SNAr N4 Semi-Prep HPLC N3->N4 N5 Formulated 18F-Tracer N4->N5 SPE & Filter

    Automated SNAr radiosynthesis pathway for 5-[18F]fluoropyridine derivatives.

    Causality in Experimental Design:

    • Phase-Transfer Catalyst: Kryptofix 2.2.2 (K222) is utilized to sequester the potassium cation. This renders the [18F]fluoride a "naked," highly nucleophilic anion in the polar aprotic solvent (DMSO).

    • Azeotropic Drying: Water strongly solvates the fluoride anion via hydrogen bonding, rendering it non-nucleophilic. Repeated azeotropic evaporation with MeCN is strictly required to ensure absolute anhydrous conditions.

    Step-by-Step Automated Methodology:

    • Isotope Production: Aqueous [18F]fluoride (10–50 GBq) is produced via the 18O(p,n)18F nuclear reaction and trapped on a QMA carbonate solid-phase extraction cartridge.

    • Elution & Drying: Elute the[18F]fluoride into the reactor using K₂CO₃ (1.5 mg) and K222 (10 mg) in MeCN/H₂O (0.8 mL). Evaporate the solvent at 100°C under a stream of helium and vacuum. Add anhydrous MeCN (1 mL) and repeat the evaporation twice.

    • Radiolabeling: Add the 5-nitro-pyridin-2-yl-ethyl precursor (3.0 mg) dissolved in anhydrous DMSO (0.5 mL). Heat the sealed reactor at 130°C for 10 minutes to drive the nucleophilic aromatic substitution ( SN​Ar ).

    • Purification: Quench the reaction with HPLC mobile phase (1.5 mL) and inject onto a semi-preparative Reversed-Phase HPLC column. Collect the radioactive fraction corresponding to the exact retention time of the cold 19F-reference standard.

    • Formulation: Dilute the HPLC fraction with water (10 mL), trap the radiotracer on a C18 Sep-Pak cartridge, wash with sterile water, and elute with absolute ethanol (1 mL) followed by normal saline (9 mL) through a 0.22 µm sterile filter.

    Biological Evaluation: A Self-Validating System

    To ensure the integrity of the developed tracer, an in vitro autoradiography protocol is employed. This acts as a self-validating system: by using the cold 19F-standard (synthesized in Section 3) to block the hot 18F-tracer (synthesized in Section 5), we simultaneously confirm the chemical identity of the radiotracer and its target specificity.

    • Incubation: Incubate 10 µm thick rat brain sections with 1 nM of the formulated 18F-tracer in assay buffer (pH 7.4) for 60 minutes at room temperature.

    • Blockade (Self-Validation): Co-incubate adjacent tissue sections with 1 nM 18F-tracer + 10 µM of the cold 19F-reference standard.

    • Analysis: Wash the sections, dry, and expose to a phosphor imager plate. A >90% reduction in radioactive signal in the blocked section confirms specific binding and validates the entire developmental workflow.

    References
    • Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - NIH/PMC -1[1]

    • Synthesis and Evaluation of Novel Radioligands for Positron Emission Tomography Imaging of the Orexin-2 Receptor - ACS Publications - 2[2]

    • Discovery of NLX-266, an Orally Available and Metabolically Stable ERK1/2-Biased 5-HT1AR Agonist with Superior Antidepressant and Antiparkinsonian Activity - NIH/PMC - 3[3]

    • 1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride - Benchchem - 4[4]

    Sources

    Method

    Application Note: Optimization and Protocol for the N-Alkylation of Amines with 2-(2-Bromoethyl)-5-fluoropyridine

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Mechanistic Causality The incorporation of fluorinated pyridine...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

    Introduction and Mechanistic Causality

    The incorporation of fluorinated pyridine motifs is a highly utilized strategy in drug development to modulate lipophilicity, metabolic stability, and target binding affinity. The N-alkylation of primary or secondary amines using 2-(2-bromoethyl)-5-fluoropyridine is a fundamental transformation to achieve this. However, this specific class of electrophiles presents a classic chemoselectivity challenge.

    Commercially, this building block is frequently supplied as a hydrobromide salt[1] to prevent auto-polymerization and degradation. During the reaction, the primary pathway is a bimolecular nucleophilic substitution (S_N2)[2]. However, the electron-withdrawing nature of the 5-fluoropyridine ring significantly increases the acidity of the benzylic-like β -protons. Consequently, under standard basic conditions, an E2 elimination pathway competes heavily with the desired S_N2 trajectory, leading to the formation of the dead-end byproduct 5-fluoro-2-vinylpyridine [3].

    The Finkelstein Advantage

    To suppress E2 elimination and favor S_N2 alkylation, this protocol utilizes Finkelstein Catalysis . By introducing sub-stoichiometric Sodium Iodide (NaI), a continuous halogen exchange occurs. The in situ generated 2-(2-iodoethyl)-5-fluoropyridine is a significantly softer and more reactive electrophile[4]. This accelerates the nucleophilic attack by the amine, allowing the reaction to proceed at lower temperatures (60 °C) where the activation energy for E2 elimination is less readily achieved[3].

    Base and Solvent Selection

    While triethylamine (Et 3​ N) is a common acid scavenger, its basicity can inadvertently promote the E2 elimination of sensitive substrates. Utilizing a sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) or a mild inorganic base like Potassium Carbonate (K 2​ CO 3​ ) in a polar aprotic solvent such as Acetonitrile (MeCN) minimizes elimination while keeping the amine nucleophile unsolvated and highly reactive[2][5].

    Reaction Pathway & Logical Architecture

    The following diagram illustrates the competitive pathways and the logical intervention of the Finkelstein catalyst to drive the reaction toward the desired N-alkylated product.

    ReactionLogic SM 2-(2-Bromoethyl)- 5-fluoropyridine Int 2-(2-Iodoethyl)- 5-fluoropyridine SM->Int Finkelstein Exchange Prod N-Alkylated Product SM->Prod Slow S_N2 Vinyl 5-Fluoro-2- vinylpyridine SM->Vinyl E2 Elimination NaI NaI (Catalyst) NaI->Int Int->Prod Fast S_N2 Amine Amine Nucleophile Amine->Prod Base Base (DIPEA) Base->Prod Neutralizes HX Base->Vinyl Promotes E2

    Figure 1: Reaction logic and competing pathways for the N-alkylation of 2-(2-bromoethyl)-5-fluoropyridine.

    Quantitative Data: Condition Optimization

    The table below summarizes the optimization of reaction conditions, demonstrating the critical impact of base selection and Finkelstein catalysis on the chemoselectivity of the reaction.

    EntrySolvent (0.2 M)Base (Equiv.)AdditiveTemp (°C)SM Conversion (%)Target Yield (%)Vinyl Byproduct (%)
    1DMFEt 3​ N (3.0)None80>954540
    2MeCNK 2​ CO 3​ (3.0)None80856020
    3MeCNK 2​ CO 3​ (3.0)NaI (0.2 eq)80>95828
    4 MeCN DIPEA (3.0) NaI (0.2 eq) 60 >95 88 <5

    Note: 3.0 equivalents of base are used to account for the hydrobromide salt of the starting material (1 eq to free-base the electrophile, 1 eq to neutralize the HBr generated during alkylation, and 1 eq excess).

    Experimental Protocol: Self-Validating Workflow

    This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that the reaction trajectory is correct before proceeding to the next step[2].

    Reagents Required
    • Electrophile: 2-(2-Bromoethyl)-5-fluoropyridine hydrobromide (1.0 equiv, limiting reagent)

    • Nucleophile: Primary or Secondary Amine (1.2 equiv)

    • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Catalyst: Sodium Iodide (NaI), anhydrous (0.2 equiv)

    • Solvent: Acetonitrile (MeCN), anhydrous

    Step-by-Step Methodology

    Step 1: Free-Basing & Catalyst Activation

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-(2-Bromoethyl)-5-fluoropyridine hydrobromide (1.0 equiv) and anhydrous MeCN to achieve a 0.2 M concentration.

    • Add DIPEA (3.0 equiv) dropwise at room temperature.

      • Validation Checkpoint 1: The heterogeneous suspension should transition to a clear or slightly yellow homogeneous solution as the electrophile is free-based.

    • Add anhydrous NaI (0.2 equiv). Stir the mixture at room temperature for 15 minutes to initiate the Finkelstein exchange[3].

    Step 2: Nucleophilic Addition & Heating 4. Add the amine nucleophile (1.2 equiv) to the reaction mixture in a single portion. 5. Attach a reflux condenser and heat the reaction block to 60 °C under a nitrogen atmosphere.

    Step 3: In-Process Monitoring 6. After 2 hours, sample the reaction for LC-MS analysis.

    • Validation Checkpoint 2: You should observe the depletion of the bromide starting material (M+H = 204) and the transient presence of the highly reactive iodide intermediate (M+H = 252).

    • Validation Checkpoint 3: Check the UV trace (254 nm) for the vinylpyridine byproduct (M+H = 124). If the byproduct exceeds 10% relative abundance, reduce the temperature to 50 °C.

    • Continue heating for 12–16 hours until complete consumption of the starting material is confirmed.

    Step 4: Quenching and Workup 8. Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the majority of the MeCN[2]. 9. Partition the crude residue between Ethyl Acetate (EtOAc) and saturated aqueous Sodium Bicarbonate (NaHCO 3​ ). 10. Extract the aqueous layer with EtOAc (2x). Combine the organic layers. 11. Wash the combined organic layers with brine to remove residual NaI and DIPEA salts, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

    Step 5: Purification 12. Purify the crude product via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient). If the product is highly basic, pre-treat the silica with 1% Et 3​ N to prevent tailing.

    Sources

    Application

    Application Note: One-Pot Synthesis of 5-Fluoropyridine-Functionalized N-Heterocycles via Tandem Alkylation and Cross-Coupling

    Executive Summary The integration of fluorinated heterocycles into drug candidates is a cornerstone of modern medicinal chemistry. Specifically, 2-(2-Bromoethyl)-5-fluoropyridine serves as a highly versatile bifunctional...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The integration of fluorinated heterocycles into drug candidates is a cornerstone of modern medicinal chemistry. Specifically, 2-(2-Bromoethyl)-5-fluoropyridine serves as a highly versatile bifunctional building block. The bromoethyl moiety acts as a reactive handle for nucleophilic substitution, while the 5-fluoropyridine ring provides critical physicochemical enhancements, including increased lipophilicity and metabolic stability[1].

    This application note details a field-proven, self-validating one-pot protocol for the synthesis of complex 5-fluoropyridine derivatives. By coupling an initial SN​2 N-alkylation with an in-situ Suzuki-Miyaura cross-coupling, researchers can rapidly generate biaryl-piperazine pharmacophores without the need for intermediate isolation, thereby accelerating structure-activity relationship (SAR) exploration and adhering to green chemistry principles.

    Mechanistic Rationale & Structural Advantages

    When designing synthetic routes with 2-(2-Bromoethyl)-5-fluoropyridine hydrobromide, scientists must account for the dual reactivity of the molecule[2].

    • The Fluorine Effect : The electron-withdrawing nature of the fluorine atom at the 5-position deactivates the pyridine ring toward oxidative metabolism (e.g., by CYP450 enzymes) and modulates the pKa​ of the pyridine nitrogen. This modulation often enhances blood-brain barrier (BBB) permeability and reduces hERG channel liability, making it a privileged scaffold for antiviral and CNS-active agents[3].

    • Causality in Base Selection : The starting material is supplied as a hydrobromide salt. Therefore, the reaction requires at least one equivalent of base simply to liberate the free base before alkylation can occur. However, the use of strong bases (e.g., NaH , KOtBu ) or excessive heat triggers a competing E2 elimination, converting the bromoethyl group into a dead-end 2-vinyl-5-fluoropyridine byproduct. To mitigate this, a mild inorganic base like K3​PO4​ is selected.

    • One-Pot Synergy : Microwave-assisted and continuous flow methodologies have demonstrated that bromoethyl-heterocycle intermediates can be rapidly functionalized[4]. By utilizing a 1,4-dioxane/water solvent system, the initial N-alkylation can proceed in the organic phase, while the subsequent addition of water solubilizes the boronic acid and base required for the palladium-catalyzed transmetalation step.

    Workflow Visualization

    Workflow A Reagents 2-(2-Bromoethyl)-5-fluoropyridine + Aryl Piperazine B Phase 1: N-Alkylation K3PO4, Dioxane, 80°C A->B C In-situ Intermediate N-Alkylated Aryl Bromide B->C SN2 Substitution (LC-MS Validated) D Phase 2: Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2 H2O, 100°C C->D E Final Product 5-Fluoro-Pyridine Biaryl D->E Cross-Coupling (Color Change)

    Figure 1: Workflow for the tandem one-pot N-alkylation and Suzuki-Miyaura cross-coupling.

    Optimization of Reaction Conditions

    To establish a robust one-pot system, the solvent, base, and catalyst must be compatible with both the SN​2 alkylation and the Pd-catalyzed cross-coupling. Table 1 summarizes the quantitative data driving the protocol design.

    Table 1: Optimization of One-Pot Tandem Alkylation/Cross-Coupling Conditions

    EntrySolvent System (Phase 1 / Phase 2)Base (Equiv)Catalyst (5 mol%)Temp (°C)Overall Yield (%)Observation / Causality
    1MeCN / MeCN- H2​O K2​CO3​ (4.0) Pd(PPh3​)4​ 80 / 10045%Poor boronic acid solubility; slow coupling phase.
    2DMF / DMF- H2​O Cs2​CO3​ (4.0) Pd(dppf)Cl2​ 80 / 10062%Stronger base caused significant E2 elimination.
    31,4-Dioxane / Dioxane- H2​O K3​PO4​ (4.0) Pd(OAc)2​ /SPhos80 / 10081%Good yield; slight catalyst degradation observed over time.
    4 1,4-Dioxane / Dioxane- H2​O K3​PO4​ (4.0) Pd(dppf)Cl2​ 80 / 100 92% Optimal; robust catalyst, minimal E2 elimination.

    Step-by-Step Protocol: Self-Validating System

    This protocol describes the synthesis of a 5-fluoropyridine biaryl piperazine derivative using 1-(4-Bromophenyl)piperazine as the core pharmacophore.

    Materials Required
    • 2-(2-Bromoethyl)-5-fluoropyridine hydrobromide (1.0 equiv)

    • 1-(4-Bromophenyl)piperazine (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(dppf)Cl2​ (0.05 equiv)

    • Anhydrous Potassium Phosphate ( K3​PO4​ , 4.0 equiv total)

    • Anhydrous 1,4-Dioxane and Degassed H2​O

    Phase 1: N-Alkylation (Formation of Intermediate)
    • Preparation : To an oven-dried, argon-purged 25 mL round-bottom flask, add 1-(4-Bromophenyl)piperazine (1.0 mmol, 241 mg) and 2-(2-Bromoethyl)-5-fluoropyridine hydrobromide (1.0 mmol, 285 mg).

    • Solvent & Base Addition : Inject anhydrous 1,4-Dioxane (4.0 mL). Add finely powdered K3​PO4​ (2.0 mmol, 424 mg). Note: The first equivalent of base neutralizes the hydrobromide salt; the second drives the SN​2 reaction.

    • Heating : Stir the heterogeneous mixture at 80 °C for 4 hours.

    • Self-Validation Checkpoint 1 : Withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is validated to proceed to Phase 2 when >95% of the piperazine starting material is consumed, and the [M+H]+ peak corresponding to the N-alkylated aryl bromide intermediate is dominant.

    Phase 2: In-Situ Suzuki-Miyaura Coupling
    • Reagent Addition : Cool the reaction mixture briefly to room temperature. Under a positive stream of argon, add Phenylboronic acid (1.2 mmol, 146 mg) and the catalyst Pd(dppf)Cl2​ (0.05 mmol, 36 mg).

    • Aqueous Activation : Inject degassed H2​O (1.0 mL) containing the remaining K3​PO4​ (2.0 mmol, 424 mg). Causality: Water is strictly required to form the reactive boronate complex essential for transmetalation.

    • Coupling : Heat the mixture to 100 °C for 6 hours.

    • Self-Validation Checkpoint 2 : Observe a distinct color change to dark brown/black, indicating active palladium cycling. TLC (Eluent: 5% MeOH in DCM) should confirm the complete disappearance of the intermediate spot formed in Phase 1.

    Phase 3: Workup & Isolation
    • Quenching : Cool the mixture to room temperature and dilute with Ethyl Acetate (15 mL) and Water (10 mL).

    • Extraction : Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL).

    • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 5% MeOH in DCM) to afford the pure 5-fluoropyridine biaryl derivative.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting 2-(2-Bromoethyl)-5-fluoropyridine Workflows

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected hurdles when utilizing 2-(2-Bromoethyl)-5-fluo...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected hurdles when utilizing 2-(2-Bromoethyl)-5-fluoropyridine (typically supplied as a hydrobromide salt).

    While this compound is a highly valuable electrophilic building block for synthesizing complex heterocycles and targeted covalent inhibitors, it is not a standard alkyl halide. It is a highly reactive, bifunctional molecule. This guide is designed to move beyond basic troubleshooting by explaining the causality behind your experimental outcomes and providing self-validating protocols to ensure reproducible success.

    Part 1: The Mechanistic Root of Side Reactions

    To successfully manipulate 2-(2-Bromoethyl)-5-fluoropyridine, you must understand the three competing reactive centers built into its architecture:

    • Electrophilic Primary Bromide : The intended site for your desired SN2 alkylation.

    • Nucleophilic Pyridine Nitrogen : Capable of intermolecular attack on the bromide of a neighboring molecule.

    • Highly Acidic Beta-Protons : Fluorine at the C5 position exerts a strong inductive electron-withdrawing effect (-I effect). This significantly increases the acidity of the protons adjacent to the pyridine ring, drastically lowering the activation energy required for an E2 elimination.

    When these competing pathways are not strictly controlled, the reaction rapidly diverges from the desired SN2 substitution.

    ReactionPathways SM 2-(2-Bromoethyl)- 5-fluoropyridine (Free Base) SN2 Desired Alkylation (SN2 Pathway) SM->SN2 + Nucleophile (Controlled) E2 5-Fluoro-2-vinylpyridine (E2 Elimination) SM->E2 + Strong Base (Fast) Poly Oligomeric Salts (Self-Quaternization) SM->Poly High Conc. (No Nucleophile) SNAr Ring Substitution (SNAr Pathway) SM->SNAr + Hard Nucleophile (High Temp)

    Caption: Competing reaction pathways of 2-(2-Bromoethyl)-5-fluoropyridine under basic conditions.

    Part 2: Troubleshooting Guide & FAQs

    Q1: My reaction mixture turns dark, viscous, and crashes out of solution immediately upon adding a base. What is happening? A1: You are observing rapid self-quaternization (polymerization). The Causality: The compound is supplied as a hydrobromide (HBr) salt for a critical reason: protonation of the pyridine nitrogen neutralizes its nucleophilicity. If you add a base to "free-base" the molecule without a strong competing nucleophile already present, the free lone pair on the pyridine nitrogen of one molecule will rapidly attack the primary alkyl bromide of another. This cascade of intermolecular SN2 reactions forms insoluble oligomeric quaternary ammonium salts (). The Fix: Never generate the free base in isolation. Always use an in-situ neutralization strategy (see Protocol 1) where your target nucleophile is already present in excess.

    Q2: I am seeing very low yields of my desired alkylated product, but LC-MS shows a large peak with a mass of [M-HBr]. How do I fix this? A2: Your conditions are favoring E2 elimination over SN2 substitution. The Causality: The [M-HBr] peak corresponds to 5-fluoro-2-vinylpyridine . Strong bases (e.g., NaH, KOtBu, or NaOH) will rapidly deprotonate the highly acidic beta-carbon, ejecting the bromide leaving group to form a conjugated vinyl system. This vinylpyridine is often isolated intentionally in other workflows as a covalent warhead (), but here it represents a total loss of your starting material. The Fix: Switch to a milder, sterically hindered base (e.g., DIPEA) or a weak inorganic base (e.g., K₂CO₃). Furthermore, E2 elimination is entropy-driven and has a higher activation energy than SN2; lowering the reaction temperature to 0°C during base addition will heavily suppress the E2 pathway.

    Q3: My nucleophile (e.g., a primary amine or alkoxide) seems to be attacking the pyridine ring instead of the bromoethyl group. Is this possible? A3: Yes, you are observing Nucleophilic Aromatic Substitution (SNAr). The Causality: The fluorine atom at the C5 position is highly electronegative, and the pyridine nitrogen acts as an electron sink. While C2 and C4 are typically the most activated positions for SNAr, the C5-F bond can be displaced by "hard" nucleophiles (like alkoxides or unhindered primary amines) under forcing conditions (high heat, strong base). The Fix: Avoid strong, hard nucleophiles if possible. If required, strictly control the stoichiometry (1.0 eq of nucleophile) and keep the temperature strictly below 40°C.

    Part 3: Quantitative Data & Base Selection

    The choice of base dictates the dominant mechanistic pathway. Use the following table to select the appropriate reagent for your workflow.

    Base SelectionpKa (approx)Impact on SN2 (Desired)Impact on E2 (Vinylpyridine)Impact on Quaternization
    NaH / KOtBu >16Very Low (SM consumed by E2)High (Rapid elimination)Low (SM consumed too fast)
    NaOH / KOH 13-14LowHigh (Favors elimination)Moderate
    K₂CO₃ / Cs₂CO₃ 10Optimal (Slow, controlled release)Low (Suppressed at 0°C)Low (If nucleophile is present)
    DIPEA / TEA 10-11Good (Requires careful temp control)Moderate (Can act as E2 base if warmed)Low
    None (Free Base) N/ANoneNoneHigh (Rapid polymerization)

    Part 4: Validated Experimental Protocols

    Protocol 1: In-Situ Free-Basing and Alkylation (The "Slow-Release" Method)

    Design Logic: This protocol is a self-validating system designed to keep the steady-state concentration of the "free base" extremely low. By ensuring the target nucleophile is thoroughly mixed with the insoluble HBr salt before the mild base is introduced, any generated free base immediately encounters the target nucleophile rather than reacting with itself.

    WorkflowLogic Step1 1. Suspend HBr Salt in Polar Aprotic Solvent (e.g., DMF, MeCN) Step2 2. Add Target Nucleophile (Excess, 1.5 - 2.0 eq) Step1->Step2 Step3 3. Cool to 0°C (Suppress E2/SNAr) Step2->Step3 Step4 4. Slow Addition of Mild Base (K2CO3/DIPEA) Step3->Step4 Step5 5. Gradual Warming to RT (Drive SN2) Step4->Step5

    Caption: Step-by-step logic for the in-situ free-basing and alkylation protocol.

    Step-by-Step Methodology:

    • Preparation : In a flame-dried flask under an inert atmosphere (N₂/Ar), suspend 1.0 equivalent of 2-(2-Bromoethyl)-5-fluoropyridine hydrobromide in a polar aprotic solvent (e.g., anhydrous DMF or Acetonitrile) at a concentration of 0.1 M.

    • Nucleophile Addition : Add 1.5 to 2.0 equivalents of your target nucleophile to the suspension. Stir for 5 minutes. (Note: The HBr salt will remain largely insoluble at this stage, which is intended).

    • Cooling : Cool the reaction mixture to exactly 0°C using an ice-water bath.

    • Base Addition : Slowly add 2.5 equivalents of a finely milled, mild inorganic base (e.g., K₂CO₃) in portions, or add DIPEA dropwise. (Causality: 1.0 eq neutralizes the HBr salt; the remaining 1.5 eq acts as the acid scavenger for the SN2 reaction).

    • Propagation : Maintain the reaction at 0°C for 1 hour to allow initial coupling, then allow the reaction to gradually warm to room temperature over 4-6 hours. Monitor progress via LC-MS.

    • Workup : Quench the reaction with chilled water. Extract with EtOAc. Wash the organic layer extensively with brine (at least 3 times to remove DMF/MeCN), dry over Na₂SO₄, and concentrate in vacuo.

    Protocol 2: The Michael Addition Alternative (Trapping the Vinylpyridine)

    Design Logic: If your nucleophile is exceptionally bulky or inherently weak, direct SN2 substitution may fail regardless of conditions. In this scenario, we intentionally force the E2 elimination to quantitatively generate 5-fluoro-2-vinylpyridine in situ, and subsequently perform an aza- or thia-Michael addition into the newly formed conjugated system ().

    Step-by-Step Methodology:

    • Elimination : Suspend the HBr salt (1.0 eq) in anhydrous THF. Add 2.0 eq of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise at room temperature. Stir for 2 hours. This quantitatively generates 5-fluoro-2-vinylpyridine.

    • Conjugate Addition : Add your bulky nucleophile (e.g., a secondary amine, 1.5 eq) directly to the same pot.

    • Catalysis : Introduce a Lewis acid catalyst (e.g., Sc(OTf)₃ at 10 mol%) or heat the mixture to 60°C to drive the conjugate addition.

    • Workup : Filter through a short pad of Celite to remove catalyst/salts, concentrate, and purify via flash chromatography.

    References

    • White Rose eTheses Online. "Modelling Lytic Polysaccharide Monooxygenases: From Small Molecules to Artificial Enzymes" (Detailing the free base stability and quaternization of 2-(2-bromoethyl)pyridine derivatives). Source: White Rose University Consortium. URL:[Link]

    Optimization

    Technical Support Center: Troubleshooting Reactions with 2-(2-Bromoethyl)-5-fluoropyridine

    Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(2-Bromoethyl)-5-fluoropyridine. This guide is designed to provide in-depth troubleshooting...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(2-Bromoethyl)-5-fluoropyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing upon fundamental principles of organic chemistry and field-proven insights to help you navigate the complexities of your synthetic reactions.

    Introduction to the Reactivity of 2-(2-Bromoethyl)-5-fluoropyridine

    2-(2-Bromoethyl)-5-fluoropyridine is a valuable building block in medicinal chemistry and materials science. Its utility stems from the presence of a primary alkyl bromide, which is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups. However, like all reactive intermediates, its use can present challenges. The primary reaction pathway of interest is the nucleophilic substitution at the ethyl chain (an SN2 reaction). A common competing and often undesired pathway is an elimination reaction (an E2 reaction) that leads to the formation of 2-vinyl-5-fluoropyridine. The reaction environment, including the choice of nucleophile, base, solvent, and temperature, plays a critical role in directing the outcome of the reaction.[1][2]

    This guide will walk you through common issues and their underlying causes, providing you with the knowledge to optimize your reaction conditions and achieve your desired synthetic outcomes.

    Frequently Asked Questions (FAQs)

    Q1: My reaction with 2-(2-Bromoethyl)-5-fluoropyridine is not proceeding. What are the common causes?

    A1: A complete lack of reactivity can be attributed to several factors:

    • Poor Nucleophile: The incoming nucleophile may not be sufficiently strong to displace the bromide leaving group. For neutral nucleophiles like alcohols or amines, a base is often required to generate the more potent anionic nucleophile (alkoxide or amide).

    • Inappropriate Solvent: The choice of solvent is crucial. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more reactive.[3]

    • Low Temperature: While lower temperatures can help to minimize side reactions, they can also significantly slow down the rate of the desired substitution reaction.

    • Degraded Starting Material: 2-(2-Bromoethyl)-5-fluoropyridine, like many halogenated compounds, can degrade over time, especially if not stored properly.[4] It is recommended to store it in a cool, dark, and dry place.[5][6][7]

    Q2: I am observing a significant amount of a byproduct that I suspect is 2-vinyl-5-fluoropyridine. How can I minimize this?

    A2: The formation of 2-vinyl-5-fluoropyridine is due to an E2 elimination reaction.[1] To favor the desired SN2 substitution over elimination:

    • Choice of Base/Nucleophile: Use a nucleophile that is a weak base. Strong, bulky bases favor elimination. If a base is required to deprotonate your nucleophile, use the minimum amount necessary.

    • Temperature: Lowering the reaction temperature generally favors substitution over elimination.[3]

    • Solvent: The choice of solvent can also influence the S/E ratio, though this can be substrate-dependent.

    Q3: My reaction is messy, with multiple spots on the TLC plate. What could be the cause?

    A3: A complex reaction mixture can arise from:

    • High Reaction Temperature: Excessive heat can lead to decomposition of the starting material, product, or both.[3]

    • Instability of Reactants or Products: The 5-fluoropyridine ring can be susceptible to nucleophilic aromatic substitution (SNAr) under harsh conditions, although this is less likely to be the primary pathway compared to reactions at the bromoethyl chain.[8]

    • Presence of Water: Moisture can lead to hydrolysis of the bromoethyl group, forming the corresponding alcohol. Ensure all reagents and solvents are anhydrous.[4]

    In-Depth Troubleshooting Guides

    Guide 1: Low Yield of the Desired Substitution Product

    A low yield of your target molecule is a common issue. This guide provides a systematic approach to diagnosing and resolving this problem.

    Potential Causes and Solutions

    Potential Cause Explanation Recommended Action
    Insufficient Nucleophilicity The energy barrier for the SN2 reaction is too high due to a weak nucleophile.- If using a neutral nucleophile (e.g., R-OH, R-NH2), add a non-nucleophilic base (e.g., NaH, K2CO3) to generate the more reactive anionic form in situ.- Consider using a more nucleophilic reagent if possible.
    Steric Hindrance A bulky nucleophile can hinder the backside attack required for an SN2 reaction.- If possible, switch to a less sterically demanding nucleophile.- Increase the reaction temperature cautiously to overcome the activation energy barrier, but be mindful of promoting elimination.
    Inappropriate Solvent Protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity.- Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[3]
    Sub-optimal Reaction Time/Temperature The reaction may not have reached completion, or the temperature is too low.- Monitor the reaction over a longer period using TLC or LC-MS.- Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the effect on the reaction rate and byproduct formation.
    Starting Material Degradation The 2-(2-Bromoethyl)-5-fluoropyridine may have degraded during storage.- Check the purity of the starting material by NMR or GC-MS.- If necessary, purify the starting material before use. Store under an inert atmosphere in a cool, dark place.[4][5][6][7]

    Experimental Protocol: A General Procedure for Nucleophilic Substitution

    • To a solution of your nucleophile (1.2 equivalents) in anhydrous DMF, add a suitable base (e.g., sodium hydride, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 2-(2-Bromoethyl)-5-fluoropyridine (1.0 equivalent) in anhydrous DMF dropwise.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    Guide 2: Managing the Competing Elimination (E2) Reaction

    The formation of 2-vinyl-5-fluoropyridine is a common side reaction that can significantly reduce the yield of the desired substitution product.

    Understanding the SN2 vs. E2 Competition

    The SN2 and E2 reactions are often in competition. The SN2 pathway involves the nucleophile attacking the electrophilic carbon, while the E2 pathway involves the base abstracting a proton from the carbon adjacent to the one bearing the leaving group.

    G

    Caption: Competing SN2 and E2 reaction pathways for 2-(2-Bromoethyl)-5-fluoropyridine.

    Strategies to Minimize Elimination

    Factor Recommendation to Favor SN2 Rationale
    Nucleophile/Base Use a strong nucleophile that is a weak base (e.g., I-, Br-, RS-, N3-). If a base is needed, use a non-bulky one like K2CO3 or Cs2CO3.Strong, sterically hindered bases (e.g., t-BuOK) are more likely to act as a base and abstract a proton, leading to elimination.[1]
    Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Elimination reactions generally have a higher activation energy than substitution reactions, so increasing the temperature will favor elimination more.[3]
    Solvent Use polar aprotic solvents (DMF, DMSO, acetone).These solvents enhance the nucleophilicity of the anionic nucleophile without solvating it as strongly as protic solvents.
    Concentration Use a higher concentration of the nucleophile.The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

    Troubleshooting Workflow

    G start Reaction Failure or Low Yield no_reaction No Reaction Observed start->no_reaction low_yield Low Yield of Desired Product start->low_yield byproduct Significant Byproduct Formation start->byproduct check_reagents Check Reagent Purity and Activity no_reaction->check_reagents Yes analyze_byproduct Identify Byproduct (NMR, MS) low_yield->analyze_byproduct Yes increase_temp Increase Temperature check_reagents->increase_temp change_solvent Change to Polar Aprotic Solvent increase_temp->change_solvent stronger_nu Use a Stronger Nucleophile/Add Base change_solvent->stronger_nu elimination_product Is it the Elimination Product? analyze_byproduct->elimination_product hydrolysis_product Is it the Hydrolysis Product? analyze_byproduct->hydrolysis_product lower_temp Lower Reaction Temperature elimination_product->lower_temp Yes dry_reagents Use Anhydrous Conditions hydrolysis_product->dry_reagents Yes weaker_base Use a Weaker/Less Bulky Base lower_temp->weaker_base

    Caption: A systematic workflow for troubleshooting failed reactions involving 2-(2-Bromoethyl)-5-fluoropyridine.

    Concluding Remarks

    The successful application of 2-(2-Bromoethyl)-5-fluoropyridine in organic synthesis hinges on a solid understanding of the fundamental principles governing nucleophilic substitution and elimination reactions. By carefully selecting your reaction parameters—nucleophile, base, solvent, and temperature—you can effectively steer the reaction towards your desired product and minimize the formation of unwanted byproducts. We hope this technical guide serves as a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.

    References

    • Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. Retrieved from [Link]

    • Royal Society of Chemistry. RSC Advances. Retrieved from [Link]

    • Google Patents. (CN102898358A) Preparation method of fluoropyridine compounds.
    • Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. Retrieved from [Link]

    • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

    • Royal Society of Chemistry. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Retrieved from [Link]

    • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]

    • Chemistry LibreTexts. (2022, November 11). 9.8: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]

    • University of Calgary. TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. Retrieved from [Link]

    • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Proactive Strategies for Preventing Self-Polymerization of 2-(2-Bromoethyl)-5-fluoropyridine

    Overview 2-(2-Bromoethyl)-5-fluoropyridine is a highly valuable building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2][3] Its structure, featuring a...

    Author: BenchChem Technical Support Team. Date: March 2026

    Overview

    2-(2-Bromoethyl)-5-fluoropyridine is a highly valuable building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2][3] Its structure, featuring a reactive bromoethyl group and a nucleophilic pyridine ring, makes it an excellent substrate for a variety of cross-coupling and functionalization reactions.[3] However, this inherent reactivity also presents a significant challenge: the propensity of the molecule to undergo self-polymerization.

    This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and proactive strategies to mitigate and prevent the self-polymerization of 2-(2-Bromoethyl)-5-fluoropyridine, ensuring experimental success and material integrity.

    FAQ 1: What is the primary mechanism of self-polymerization for 2-(2-Bromoethyl)-5-fluoropyridine?

    Answer: The self-polymerization of 2-(2-Bromoethyl)-5-fluoropyridine is not a typical free-radical process seen with vinyl monomers. Instead, it proceeds through a well-understood intermolecular nucleophilic substitution (S_N2) reaction, leading to the formation of a poly-pyridinium salt.

    Causality Explained: The molecule contains both a nucleophile (the pyridine nitrogen) and an electrophile (the carbon atom attached to the bromine). The lone pair of electrons on the nitrogen of one molecule attacks the electrophilic carbon of another molecule, displacing the bromide ion. This forms a dimeric pyridinium salt. The process can then continue, with the pyridine end of the dimer attacking another monomer, leading to chain growth and the formation of a viscous liquid or a solid polymer. This process is also known as quaternization.

    The consequences of this process include:

    • Loss of valuable starting material.

    • Inaccurate stoichiometry in subsequent reactions.

    • Formation of intractable tars that complicate product purification.

    • Potential for unexpected exotherms in bulk storage.

    G cluster_monomer Monomer Units cluster_dimer Dimer Formation cluster_polymer Propagation Monomer1 2-(2-Bromoethyl)-5-fluoropyridine (Molecule A) Dimer Pyridinium Dimer (+ Br⁻) Monomer1->Dimer Pyridine N attacks C-Br of Molecule B Monomer2 2-(2-Bromoethyl)-5-fluoropyridine (Molecule B) Polymer Poly-pyridinium Salt Dimer->Polymer Process repeats with additional monomers

    Caption: Intermolecular S_N2 quaternization mechanism.

    FAQ 2: How can I prevent polymerization during long-term storage and routine handling?

    Answer: Proper storage and handling are the first and most critical lines of defense against self-polymerization. The goal is to minimize the kinetic energy available for molecules to react with each other.

    Data Presentation: Recommended Storage and Handling Conditions

    ParameterRecommendationRationale
    Temperature Refrigerate at 2-8°C. Lowers the kinetic energy of the molecules, significantly reducing the rate of the S_N2 reaction. Given the compound's melting point of 30-31°C, storing it as a solid is ideal.[4]
    Atmosphere Store under an inert atmosphere (Argon or Nitrogen). Prevents exposure to atmospheric moisture, which can potentially facilitate ionic reactions.[1]
    Container Use a tightly sealed, amber glass bottle. Prevents moisture ingress and protects the compound from light, which can potentially catalyze side reactions.[1][5]
    Light Exposure Store in the dark. While the primary polymerization mechanism is not light-induced, protection from light is a best practice to prevent potential photodegradation of the C-Br bond.[1]
    Incompatibilities Store away from strong bases, acids, and oxidizers. Prevents unwanted side reactions.[5] Strong bases could promote elimination side reactions, while acids can form salts of varying stability.

    Experimental Protocols: Safe Handling Workflow

    • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

    • Inert Environment: Handle the compound exclusively in a glovebox or under a positive pressure of inert gas (e.g., in a Schlenk flask).

    • Minimize Time at RT: Weigh out the required amount swiftly and return the main container to cold storage promptly. Avoid leaving aliquots on the bench for extended periods.

    • Solvent Choice: If preparing a stock solution, use a dry, non-polar, aprotic solvent. Avoid polar solvents that may facilitate ionic reactions.

    FAQ 3: My experiment requires heating. How do I prevent polymerization under reaction conditions?

    Answer: Elevated temperatures will dramatically accelerate the rate of self-polymerization. In such cases, passive prevention (cold storage) is insufficient, and active chemical inhibition may be required.

    Causality Explained: The selection of an inhibitor must be tailored to the quaternization mechanism. Unlike vinyl polymerizations, which are often suppressed by radical scavengers, here the goal is to prevent a nucleophilic attack. This can be achieved by modulating the acidity of the medium or by introducing a sacrificial electrophile.

    Data Presentation: Proposed Stabilizers for In-Process Control

    Stabilizer ClassExampleProposed ConcentrationMechanism of Action & Rationale
    Radical Scavenger (Precautionary) Butylated hydroxytoluene (BHT)50-200 ppmWhile not the primary pathway, radical-initiated side reactions can sometimes occur, especially with trace impurities or upon heating. BHT acts as a standard precautionary antioxidant.
    Acidity Control (HBr Scavenger) Non-nucleophilic base (e.g., Proton-Sponge®)0.1-0.5 mol%Trace amounts of HBr can form via hydrolysis or other side reactions. HBr can protonate the pyridine, but the resulting equilibrium may still allow for reactivity. A non-nucleophilic base scavenges free protons without participating in other reactions.

    Mandatory Visualization: Experimental Workflow for Thermal Reactions

    G cluster_prep Preparation Phase cluster_reaction Reaction Phase Start Dry Glassware Under Vacuum/Heat Inert Establish Inert Atmosphere (Ar/N2) Start->Inert Solvent Add Anhydrous Solvent Inert->Solvent Inhibitor Add Stabilizer (e.g., BHT) Solvent->Inhibitor Reagent Add 2-(2-Bromoethyl) -5-fluoropyridine Inhibitor->Reagent Heat Commence Controlled Heating & Stirring Reagent->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor

    Caption: Workflow for minimizing polymerization in heated reactions.

    Troubleshooting Guide

    Q: I've noticed my material has become a viscous oil or has solidified in the bottle. What should I do?

    A: This is a clear indication that self-polymerization has occurred. The material is now a mixture of the monomer and oligomers/polymers of varying chain lengths.

    Experimental Protocols: Assessment and Purification

    • Assess Solubility: Attempt to dissolve a small sample in a suitable solvent (e.g., dichloromethane or chloroform). The monomer should be soluble, while higher molecular weight polymers may be less soluble or insoluble.

    • Spectroscopic Analysis: Acquire a ¹H NMR spectrum of the soluble portion. The presence of broad, poorly resolved peaks in the aromatic and aliphatic regions, in addition to the sharp signals of the monomer, confirms polymerization.

    • Purification of Monomer: If a significant amount of monomer remains, it can often be recovered via column chromatography.

      • Stationary Phase: Silica gel.

      • Eluent System: Start with a non-polar solvent like n-hexane and gradually increase the polarity with ethyl acetate. A gradient of 0% to 10% ethyl acetate in hexane is a good starting point.

      • Monitoring: Use TLC to track the separation. The monomer is significantly less polar than the charged pyridinium polymer, which will likely remain at the origin of the TLC plate and the top of the column.

      • Post-Purification: After evaporating the solvent, immediately store the purified monomer under the recommended conditions (see FAQ 2) and consider adding a stabilizer like BHT (100 ppm).

    Q: Can I distill the monomer to purify it?

    A: Yes, but with extreme caution. Distillation involves heating, which can accelerate polymerization.

    The reported boiling point is 80-83°C at 44 mmHg. If you choose this route, it is critical to:

    • Use Vacuum: Perform the distillation under reduced pressure to lower the required temperature.

    • Add an Inhibitor: Add a non-volatile polymerization inhibitor, such as hydroquinone or phenothiazine (200-500 ppm), to the distillation flask.[6][7] These are primarily radical inhibitors but are standard practice for stabilizing reactive monomers during distillation.

    • Avoid Overheating: Use a water or oil bath for gentle, even heating. Do not heat to dryness, as this can concentrate reactive species.

    • Cool Receiver: Keep the receiving flask cooled to ensure rapid condensation and prevent the purified monomer from sitting at an elevated temperature.

    References
    • Handling Pyridine: Best Practices and Precautions. (2024). Google Cloud.
    • Polymerization inhibitor composition and method of inhibiting polymerization of distillable monomers. (Patent).
    • POLYMERIZATION INHIBITOR COMPOSITION AND METHOD OF INHIBITING POLYMERIZATION OF DISTILLABLE MONOMERS. (2010).
    • Pyridine Safety Information.
    • Pyridine 1 degree Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
    • PYRIDINE FOR SYNTHESIS.Loba Chemie.
    • Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine.Benchchem.
    • Best practices for handling anhydrous reactions for pyridine synthesis.Benchchem.
    • Technical Support Center: Synthesis of Substituted 2-Fluoropyridines.Benchchem.
    • 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers.
    • How is 2-Bromo-5-fluoropyridine synthesized and what are its applic
    • Polymeriz
    • Find Polymerization Inhibitors perfectly suited for your Plastic Compounds.SpecialChem.
    • Technical Details Of Polymerization Inhibitor QM-PH (4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone). (2026). News.
    • 2-Bromo-5-fluoropyridine 97 41404-58-4.Sigma-Aldrich.
    • Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Vers

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    Optimization

    analytical methods for detecting impurities in 2-(2-Bromoethyl)-5-fluoropyridine

    Welcome to the Technical Support Center for analytical method development. As a Senior Application Scientist, I have designed this portal to guide researchers, analytical chemists, and drug development professionals thro...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for analytical method development. As a Senior Application Scientist, I have designed this portal to guide researchers, analytical chemists, and drug development professionals through the complexities of impurity profiling for 2-(2-Bromoethyl)-5-fluoropyridine .

    Because this compound is a haloalkyl pyridine—a class of molecules characterized by unique reactivity, thermal instability, and potential genotoxicity—standard platform analytical methods often fail. This guide bypasses generic advice to provide field-proven, mechanistically grounded methodologies and troubleshooting strategies.

    Strategic Impurity Profiling: The Causality of Method Selection

    When analyzing 2-(2-Bromoethyl)-5-fluoropyridine, you are fundamentally dealing with a highly reactive electrophile. The bromoethyl group is prone to hydrolysis (forming alcohols), substitution, and thermal dehydrohalogenation (forming vinylpyridines). Furthermore, because alkyl halides can act as DNA-alkylating agents, they are classified as Potential Genotoxic Impurities (PGIs).

    Therefore, a single analytical technique is insufficient. We must employ an orthogonal approach:

    • GC-MS is mandatory for detecting volatile PGIs and unreacted starting materials with high sensitivity, as supported by recent1 paradigms [1].

    • UHPLC-UV/MS is required for non-volatile degradants, dimers, and positional isomers. Relying on advanced stationary phases ensures compliance with the2 frameworks [2].

    ImpurityWorkflow Start 2-(2-Bromoethyl)-5-fluoropyridine API Intermediate Prep Sample Preparation (Aprotic Solvent Extraction) Start->Prep GCMS GC-MS (SIM Mode) Volatiles & Genotoxic Alkyl Halides Prep->GCMS Volatile Fraction LCMS UHPLC-UV/MS (PFP Column) Non-volatile Degradants & Isomers Prep->LCMS Non-volatile Fraction Data Structural Elucidation & Peak Integration GCMS->Data LCMS->Data Compliance Regulatory Threshold Assessment (ICH Q3A / ICH M7) Data->Compliance

    Workflow for impurity profiling of 2-(2-Bromoethyl)-5-fluoropyridine using orthogonal techniques.

    Quantitative Impurity Classification & Regulatory Thresholds

    According to the3 guidelines, organic impurities must be reported, identified, and qualified based on maximum daily dose thresholds [3]. However, genotoxic impurities fall under stricter ICH M7 guidelines.

    Impurity ClassExample CompoundChemical OriginPrimary Analytical MethodRegulatory Threshold
    Organic Degradant 2-(5-Fluoropyridin-2-yl)ethanolHydrolysis of bromideUHPLC-UV/MS0.05% (ICH Q3A)
    Thermal By-product 5-Fluoro-2-vinylpyridineDehydrohalogenationGC-MS / UHPLC0.05% (ICH Q3A)
    Genotoxic (PGI) Unreacted Alkyl HalidesSynthetic carryoverGC-MS (SIM Mode)TTC-based (ICH M7)
    Isomeric Impurity 2-(2-Bromoethyl)-3-fluoropyridineSide-reaction in synthesisUHPLC (PFP Column)0.05% (ICH Q3A)

    Validated Experimental Protocols

    To ensure data integrity, every protocol must be a self-validating system . The following methodologies include built-in System Suitability Tests (SST) to prevent false positives and instrument-induced artifacts.

    Protocol A: GC-MS for Volatile/Genotoxic Alkyl Halides

    Mechanistic Rationale: We utilize a low-temperature inlet to prevent the thermal degradation of the bromoethyl group, and an aprotic solvent to prevent solvolysis.

    • Sample Preparation: Dissolve 10.0 mg of the sample in 1.0 mL of LC-MS grade Ethyl Acetate. Do not use Methanol or Ethanol, as protic solvents will react with the alkyl halide to form artifactual ether impurities.

    • Instrument Setup: Agilent 7890/5977 (or equivalent) equipped with a DB-624 capillary column (30 m × 0.25 mm, 1.4 µm).

    • Injection Parameters (Critical): Inject 1 µL with a split ratio of 10:1. Set the inlet temperature strictly to 150°C. Standard 250°C inlets will destroy the analyte.

    • Oven Program: 40°C hold for 2 min, ramp at 10°C/min to 200°C, hold for 5 min.

    • Detection: Electron Ionization (EI) at 70 eV. Use Selected Ion Monitoring (SIM) targeting m/z 203 and 205 (characteristic bromine isotopes).

    • Self-Validation (SST): Inject a pure standard of 2-(2-Bromoethyl)-5-fluoropyridine. The method is only validated for use if the peak area of 5-fluoro-2-vinylpyridine (the thermal degradation product) is <0.1%. If it is higher, your inlet is too hot or contaminated with active sites.

    Protocol B: UHPLC-UV/MS for Non-Volatile Degradants and Isomers

    Mechanistic Rationale: Traditional C18 columns fail to resolve fluorinated positional isomers. We employ a Pentafluorophenyl (PFP) stationary phase to leverage dipole-dipole and π−π interactions.

    • Sample Preparation: Dissolve the sample in Acetonitrile/Water (50:50) to a concentration of 1.0 mg/mL.

    • Column Selection: Phenomenex Kinetex PFP (100 × 4.6 mm, 2.6 µm) or equivalent.

    • Mobile Phase:

      • Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.0. (Note: The pKa of the pyridine nitrogen is ~5.2. A pH of 6.0 ensures the molecule remains largely neutral, preventing peak tailing).

      • Phase B: LC-MS Grade Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes at a flow rate of 0.8 mL/min.

    • Detection: UV at 260 nm; ESI-MS in positive ion mode.

    • Self-Validation (SST): Calculate the chromatographic resolution ( Rs​ ) between 2-(2-Bromoethyl)-5-fluoropyridine and a spiked 3-fluoro isomer standard. The system is validated only if Rs​>2.0 .

    Troubleshooting & FAQs: Field-Proven Solutions

    Q: My GC-MS data shows a massive peak for 5-fluoro-2-vinylpyridine (~15%), but my NMR data indicates the batch is >99% pure. What is happening? A: You are observing an instrument-induced artifact. 2-(2-Bromoethyl)pyridines easily undergo thermal dehydrohalogenation (loss of HBr) inside hot GC injection ports. Solution: Lower your GC inlet temperature to 150°C, or switch to a Cold On-Column (COC) injection technique. Additionally, ensure your glass inlet liner is deactivated; active silanol groups catalyze this elimination reaction.

    Q: We are failing to resolve a known structural isomer impurity from the main API intermediate peak using our standard C18 HPLC method. How can we improve resolution? A: Positional isomers of fluoropyridines have identical molecular weights and nearly identical hydrophobicities, making C18 phases ineffective. Solution: Switch to a Pentafluorophenyl (PFP) column. The highly electronegative fluorine atoms on the PFP stationary phase will interact differently with the dipole moments of the 3-fluoro versus 5-fluoro isomers, providing baseline resolution. This aligns with advanced4 strategies [4].

    Q: During stability testing, we noticed a new peak growing in the LC-MS chromatogram with an[M+H]+ mass 16 mass units higher than the parent compound. Is this an oxidation product? A: Yes. Pyridine rings are highly susceptible to oxidation, forming Pyridine-N-oxides. This typically occurs if the sample is exposed to light and air over time, or if trace peroxides are present in your storage solvents. Solution: Store the compound under an inert argon atmosphere at -20°C. To confirm the N-oxide structure, check the MS/MS fragmentation; N-oxides characteristically lose an oxygen atom (-16 Da) upon collision-induced dissociation (CID).

    Q: How do we handle the regulatory reporting for unreacted 2-(2-Bromoethyl)-5-fluoropyridine if it carries over into our final API? A: Because it contains a reactive alkyl halide moiety, it is classified as a Potential Genotoxic Impurity (PGI). You cannot use the standard ICH Q3A reporting threshold of 0.05%. Instead, you must control it based on the Threshold of Toxicological Concern (TTC) outlined in ICH M7, which typically limits the intake to 1.5 µ g/day . This necessitates the highly sensitive GC-MS (SIM mode) method detailed in Protocol A.

    References

    • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC Source: National Institutes of Health (NIH) URL:[Link]

    • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Pharmaceutical Outsourcing URL:[Link]

    • Impurities in new drug substances Q3A (R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

    • Impurity Profiling and Characterization for Generic Project Source: ResolveMass Laboratories Inc. URL: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Regioselectivity in 2-(2-Bromoethyl)-5-fluoropyridine Functionalization

    Welcome to the Advanced Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals dealing with regioisomeric mixtures during the nucleophilic functionaliza...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals dealing with regioisomeric mixtures during the nucleophilic functionalization of 2-(2-Bromoethyl)-5-fluoropyridine .

    Below, you will find a mechanistic root-cause analysis, an actionable troubleshooting FAQ, and self-validating experimental protocols to help you control the regiochemical outcome of your syntheses.

    Root Cause Analysis: The Mechanistic Divergence

    When reacting 2-(2-Bromoethyl)-5-fluoropyridine with nucleophiles (e.g., amines, alkoxides, thiols), researchers frequently observe an unexpected mixture of two regioisomers:

    • Linear Product: 2-(2-Nucleophile-ethyl)-5-fluoropyridine (Expected)

    • Branched Product: 2-(1-Nucleophile-ethyl)-5-fluoropyridine (Rearranged)

    The formation of these regioisomers is not due to a simple SN​2 substitution. Instead, the molecule's structure triggers two competing side-pathways:

    • Neighboring Group Participation (NGP): The nucleophilic pyridine nitrogen can intramolecularly displace the bromide, forming a highly reactive, fused aziridinium (1-azabicyclo[3.1.0]hexane-type) intermediate. Subsequent attack by the external nucleophile can occur at either the α -carbon or β -carbon, scrambling the regiochemistry.

    • Elimination-Addition (E1cb / E2): 2-(2-haloethyl)pyridines are highly susceptible to base-induced elimination, rapidly forming 2-vinylpyridine intermediates[1]. The highly electron-withdrawing 5-fluoro substituent further acidifies the alkyl protons, accelerating this pathway. Once 5-fluoro-2-vinylpyridine is formed, the nucleophile undergoes conjugate addition. While this typically proceeds via an anti-Markovnikov pathway to yield the linear product, specific acidic conditions can force a Markovnikov addition, yielding the branched product[2].

    G SM 2-(2-Bromoethyl)-5-fluoropyridine AZ Fused Aziridinium Intermediate (NGP Pathway) SM->AZ Intramolecular SN2 (Ag+ salts / Neutral) VIN 5-Fluoro-2-vinylpyridine (Elimination Pathway) SM->VIN Base-promoted E1cb/E2 (Strong Base) LIN Linear Regioisomer (2-Substituted) SM->LIN Direct Intermolecular SN2 AZ->LIN Attack at β-carbon BRA Branched Regioisomer (1-Substituted) AZ->BRA Attack at α-carbon VIN->LIN Anti-Markovnikov Addition (Base/Neutral) VIN->BRA Markovnikov Addition (Superacidic)

    Mechanistic divergence in the functionalization of 2-(2-Bromoethyl)-5-fluoropyridine.

    Troubleshooting Guide & FAQs

    Q1: I am trying to perform a simple SN​2 substitution, but LC-MS shows a 50:50 mixture of linear and branched isomers. Why is this happening? A: You are likely operating under neutral conditions or using silver salts (e.g., AgBF4​ ) to abstract the bromide. This triggers the Neighboring Group Participation (NGP) pathway. The pyridine nitrogen attacks the β -carbon, forming the fused aziridinium intermediate. Because the α and β carbons in this strained intermediate have similar electrophilicity, your incoming nucleophile attacks both indiscriminately. To fix this, you must bypass the aziridinium intermediate by intentionally pushing the reaction through the Elimination-Addition pathway using a mild base.

    Q2: I added a strong base ( Et3​N or DBU ) to scavenge HBr, but my reaction stalled, and I see a new highly UV-active peak. What is it? A: The new peak is 5-fluoro-2-vinylpyridine . Kinetic studies show that the β -elimination of 2-(2-haloethyl)pyridines is exceptionally fast, often proceeding via an E1cb mechanism where deprotonation is facilitated by the electron-withdrawing pyridine ring[1]. If your nucleophile is too weak (e.g., a bulky un-ionized alcohol or a deactivated aniline), it cannot perform the subsequent Michael addition into the vinyl group, causing the reaction to stall at the vinyl intermediate.

    Q3: How do I force the reaction to yield 100% of the branched (1-substituted) regioisomer? A: You must utilize the vinyl intermediate under superacidic conditions. While 2-vinylpyridines naturally undergo anti-Markovnikov addition to yield linear products[3], reacting 2-vinylpyridine in the presence of a superacid (like CF3​SO3​H ) generates a dicationic intermediate (protonated at both the pyridine nitrogen and the vinyl group). This shifts the electronic distribution, strongly favoring Markovnikov addition at the α -carbon to yield the branched product[2].

    Quantitative Regioisomer Control Data

    Use the following table to select the appropriate thermodynamic and kinetic conditions for your desired regioisomer:

    Reaction ConditionDominant Mechanistic PathwayMajor RegioisomerRatio (Linear:Branched)
    K2​CO3​ (1.5 eq), MeCN, 60°CDirect SN​2 / Anti-MarkovnikovLinear (2-substituted)> 95:5
    DBU (2.0 eq), THF, 25°C E2 Elimination Michael AdditionLinear (2-substituted)90:10
    AgBF4​ (1.0 eq), DCM, 0°CAziridinium (NGP)Mixture~ 50:50
    1. KOtBu; 2. Nu-H, CF3​SO3​H Elimination Markovnikov AdditionBranched (1-substituted)< 5:95

    Validated Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific analytical checkpoints to verify that the reaction is proceeding through the correct mechanistic corridor.

    Protocol A: Selective Synthesis of the Linear Regioisomer

    Objective: Maximize the 2-substituted product by utilizing mild basic conditions that favor direct SN​2 and anti-Markovnikov conjugate addition.

    • Preparation: Dissolve 2-(2-Bromoethyl)-5-fluoropyridine (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).

    • Base Addition: Add finely milled, anhydrous K2​CO3​ (2.0 equiv). Causality: A heterogeneous, mild base scavenges generated HBr without causing an immediate, quantitative E2 elimination spike.

    • Nucleophile Addition: Add the desired nucleophile (1.2 equiv).

    • Thermal Activation: Heat the mixture to 60°C under a nitrogen atmosphere for 4-6 hours.

    • Self-Validation Checkpoint (Crucial): Pull an aliquot at 1 hour and analyze via HPLC-UV at 280 nm. You should observe a transient peak corresponding to 5-fluoro-2-vinylpyridine[1].

      • If the 280 nm peak is growing but product is not forming: Your nucleophile is not sufficiently active for Michael addition. Cool the reaction and add 0.1 equiv of a Lewis acid (e.g., Sc(OTf)3​ ) to activate the vinyl group.

    • Workup: Filter the suspension through a Celite pad to remove inorganic salts, concentrate under reduced pressure, and purify via flash chromatography.

    Protocol B: Selective Synthesis of the Branched Regioisomer

    Objective: Access the 1-substituted product by intentionally isolating the vinyl intermediate and performing a superacid-promoted Markovnikov addition.

    • Quantitative Elimination: Dissolve 2-(2-Bromoethyl)-5-fluoropyridine (1.0 equiv) in THF. Add DBU (1.5 equiv) dropwise at room temperature. Stir for 30 minutes.

    • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc). The starting material should be completely consumed, replaced by a highly UV-active spot (5-fluoro-2-vinylpyridine) with a higher Rf​ value.

    • Isolation: Dilute with diethyl ether, wash with water to remove DBU salts, dry over MgSO4​ , and concentrate. Do not apply heat during concentration to prevent polymerization.

    • Markovnikov Addition: Dissolve the crude 5-fluoro-2-vinylpyridine and the nucleophile (1.5 equiv) in anhydrous DCM. Cool to -78°C.

    • Superacid Activation: Slowly add Trifluoromethanesulfonic acid ( CF3​SO3​H , 2.5 equiv) dropwise. Causality: The superacid forms the highly electrophilic dication, steering the nucleophile exclusively to the α -position[2].

    • Quench & Workup: Stir for 1 hour at -78°C, then quench carefully with saturated aqueous NaHCO3​ until the pH reaches 8. Extract with DCM, dry, and purify.

    References

    • Alunni, S., Bellachioma, G., Clot, E., Del Giacco, T., & Ottavi, L. (2005). Structure and Reactivity of trans-Bis[2-(2-chloroethyl)pyridine]palladium Chloride (1). A Study on the Elimination Reaction of 1 and 2-(2-Chloroethyl)pyridine Induced by Quinuclidine in Acetonitrile. The Journal of Organic Chemistry. 1

    • Beller, M., et al. (n.d.). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. PMC. 3

    • Klumpp, D. A., et al. (n.d.). Superacid-promoted additions involving vinyl-substituted pyrimidines, quinoxalines, and quinazolines: mechanisms correlated to charge distributions. PMC. 2

    Sources

    Optimization

    Technical Support Center: 2-(2-Bromoethyl)-5-fluoropyridine Reaction Kinetics &amp; Solvent Optimization

    Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 2-(2-Bromoethyl)-5-fluoropyridine .

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 2-(2-Bromoethyl)-5-fluoropyridine . As a bifunctional molecule containing both an electrophilic primary alkyl bromide and a nucleophilic pyridine nitrogen, its reaction kinetics are highly sensitive to solvent polarity, temperature, and the order of reagent addition.

    This guide provides mechanistic troubleshooting, kinetic data, and self-validating protocols to help you maximize SN2 substitution yields while suppressing competitive E2 elimination and self-alkylation pathways.

    Troubleshooting Guides & FAQs

    Q1: Why is my reaction yielding a complex polymeric mixture instead of the target alkylated product? Cause: The free base form of 2-(2-Bromoethyl)-5-fluoropyridine is highly unstable. The nitrogen atom on the pyridine ring is nucleophilic and will spontaneously attack the electrophilic 2-bromoethyl group of adjacent molecules, leading to rapid intermolecular self-alkylation (quaternization) during storage or reaction (1)[1]. Solution: Always source, store, and handle this reagent as a hydrobromide salt . Do not attempt to pre-neutralize or isolate the free base via column chromatography. Release the free base in situ using a non-nucleophilic base (like DIPEA) only after your target nucleophile is fully dissolved and present in excess in the reaction mixture.

    Q2: How does solvent choice impact the competition between SN2 substitution and E2 elimination? Cause: The 2-bromoethyl group is susceptible to both SN2 (substitution) and E2 (elimination to form the unwanted 5-fluoro-2-vinylpyridine byproduct). Polar aprotic solvents (DMF, DMSO, Acetonitrile) are excellent at solvating cations but leave anions "naked." This lack of a solvation shell drastically accelerates SN2 kinetics (2)[2]. However, this naked state also amplifies the basicity of your nucleophile, which can promote E2 elimination if the nucleophile is sterically hindered. Solution: If E2 elimination dominates in DMF, switch to a moderately polar aprotic solvent like THF, or lower the reaction temperature to 0–20 °C. Ensure you are using a base with high steric hindrance that acts purely as a proton sponge rather than participating in the elimination transition state.

    Q3: I switched to Ethanol to reduce elimination, but my reaction is incredibly slow and I see new byproducts. Why? Cause: Polar protic solvents (Ethanol, Methanol) form strong hydrogen-bonding networks with the nucleophile. This solvation shell drastically reduces the nucleophile's reactivity, shifting the kinetics away from a rapid SN2 pathway (3)[3]. Furthermore, protic solvents can act as nucleophiles themselves, leading to solvolysis (e.g., forming 5-fluoro-2-(2-ethoxyethyl)pyridine) (2)[2]. Solution: Avoid protic solvents for this alkylation unless strictly necessary for nucleophile solubility. If unavoidable, use strictly anhydrous conditions, increase the equivalents of your target nucleophile to kinetically outcompete the solvent, and monitor closely via LC-MS.

    Mechanistic Reaction Pathways

    The following diagram illustrates the critical dependency on base addition and solvent choice when handling this reagent.

    ReactionPathways Salt 2-(2-Bromoethyl)-5-fluoropyridine Hydrobromide Salt FreeBase Free Base Intermediate (Highly Reactive) Salt->FreeBase Base (in situ) SN2 SN2 Substitution (Target Alkylation) FreeBase->SN2 Polar Aprotic Solvent + Nucleophile E2 E2 Elimination (Vinyl Byproduct) FreeBase->E2 Strong Base + High Temp Polymer Self-Alkylation (Polymerization) FreeBase->Polymer Uncontrolled Neutralization (No Nucleophile)

    Reaction pathways of 2-(2-Bromoethyl)-5-fluoropyridine showing solvent and base dependencies.

    Quantitative Solvent Impact Data

    To rationally select your reaction medium, consult the kinetic and risk profile table below. Data is synthesized from standard bimolecular nucleophilic substitution behaviors of 2-(2-bromoethyl)pyridine derivatives.

    Solvent TypeExampleSN2 Kinetic RateE2 Elimination RiskSolvolysis RiskRecommended Use Case
    Polar Aprotic DMF, DMSOVery FastModerate to HighNonePrimary choice for rapid N-alkylation with strong, non-basic nucleophiles.
    Polar Aprotic AcetonitrileFastModerateNoneExcellent balance of SN2 speed and easy post-reaction removal.
    Moderately Polar THF, DCMModerateLowNoneBest for highly basic or sterically hindered nucleophiles prone to causing E2.
    Polar Protic Ethanol, MethanolSlowLowHighAvoid unless required for specific solubility issues; requires excess nucleophile.

    Standard Protocol: In Situ N-Alkylation

    This self-validating protocol is designed to maximize SN2 kinetics while preventing the spontaneous polymerization of the alkylating agent.

    Objective: Chemoselective SN2 alkylation of a secondary amine using 2-(2-Bromoethyl)-5-fluoropyridine hydrobromide.

    Step-by-Step Methodology:

    • Preparation & Stoichiometry: Weigh 1.0 equivalent of your target nucleophile (e.g., secondary amine) and 1.1 to 1.2 equivalents of 2-(2-Bromoethyl)-5-fluoropyridine hydrobromide.

      • Causality Note: Using the hydrobromide salt is mandatory. The protonated pyridine ring is completely deactivated as a nucleophile, ensuring the reagent remains stable on the benchtop (1)[1].

    • Solvent Suspension: Suspend the solid reagents in anhydrous Acetonitrile (0.1–0.2 M concentration relative to the nucleophile). Ensure the flask is under an inert atmosphere (N2 or Argon).

    • Controlled In Situ Neutralization: Cool the suspension to 0 °C using an ice bath. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise over 5 minutes.

      • Causality Note: DIPEA neutralizes the hydrobromide salt, releasing the reactive free base strictly in the presence of the target nucleophile. Because DIPEA is sterically hindered, it acts as a proton sponge without acting as a competing nucleophile.

    • Kinetic Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

      • Validation Check: Monitor the reaction via LC-MS. If the SN2 substitution is incomplete, gently heat to 50 °C. Do not exceed 60 °C, as thermal energy will exponentially increase the rate of the competing E2 elimination pathway.

    • Quench and Workup: Once LC-MS confirms the consumption of the nucleophile, quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual Acetonitrile and DIPEA salts, dry over anhydrous Na2SO4, and concentrate in vacuo.

    References

    • White Rose eTheses Online. "Modelling Lytic Polysaccharide Monooxygenases: From Small Molecules to Artificial Enzymes." University of York. Available at:[Link]

    • Indian Academy of Sciences. "Kinetics of the reaction of alkyl bromides with nucleophiles containing nitrogen atoms." Journal of Chemical Sciences. Available at: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity Guide: 2-(2-Bromoethyl)-5-fluoropyridine vs. Other Bromoalkyl Pyridines

    In medicinal chemistry and drug development, bromoalkyl pyridines are foundational building blocks used to introduce pyridine pharmacophores into target molecules via nucleophilic substitution (SN2). However, working wit...

    Author: BenchChem Technical Support Team. Date: March 2026

    In medicinal chemistry and drug development, bromoalkyl pyridines are foundational building blocks used to introduce pyridine pharmacophores into target molecules via nucleophilic substitution (SN2). However, working with these electrophiles requires a delicate balance. Depending on the alkyl chain length and ring substitutions, these compounds are highly susceptible to competing side reactions, including intermolecular self-alkylation (polymerization) and base-catalyzed E2 elimination.

    This guide objectively compares the reactivity profile of 2-(2-Bromoethyl)-5-fluoropyridine against standard non-fluorinated bromoalkyl pyridines, providing researchers with the mechanistic insights and self-validating protocols needed to optimize synthetic yields.

    Structural and Electronic Causality: The Fluorine Effect

    To understand the behavior of 2-(2-Bromoethyl)-5-fluoropyridine, we must first establish the baseline reactivity of its non-fluorinated analogs:

    • 2-(Bromomethyl)pyridine: Features a highly reactive benzylic-like position. It is exceptionally prone to intermolecular self-alkylation, where the pyridine nitrogen of one molecule attacks the bromomethyl carbon of another. This leads to rapid degradation, necessitating strict storage as a hydrobromide salt at sub-zero temperatures[1].

    • 2-(3-Bromopropyl)pyridine: The extension to a propyl chain isolates the electrophilic carbon from the pyridine ring's electronic influence. This significantly reduces both self-alkylation and elimination risks, providing a highly stable and robust electrophile for SN2 reactions[2].

    • 2-(2-Bromoethyl)pyridine: This intermediate chain length presents a unique challenge. While self-alkylation is reduced compared to the methyl analog, the protons adjacent to the pyridine ring (C1 of the ethyl chain) are highly acidic. In the presence of a base, the compound is heavily biased toward E2 elimination, rapidly forming 2-vinylpyridine[3].

    The Impact of 5-Fluoro Substitution Introducing a fluorine atom at the 5-position fundamentally alters the electronic landscape of the 2-bromoethyl scaffold. Fluorine exerts a strong inductive electron-withdrawing effect ( σI​=0.52 ), pulling electron density away from the pyridine core.

    • Suppressed Self-Alkylation: The electron withdrawal drastically reduces the basicity and nucleophilicity of the pyridine nitrogen, virtually eliminating the risk of self-quaternization.

    • Accelerated E2 Elimination: The electron-deficient pyridine ring stabilizes the carbanion character in the E2 transition state, making the adjacent pyridylic protons even more acidic. When exposed to strong bases, 2-(2-Bromoethyl)-5-fluoropyridine undergoes dehydrohalogenation to yield 5-fluoro-2-vinylpyridine much faster than its non-fluorinated counterpart.

    Comparative Reactivity Matrix

    The following table summarizes the quantitative and qualitative performance metrics of these electrophiles under standard alkylation conditions.

    CompoundSN2 ReactivityE2 Elimination RiskSelf-Alkylation RiskOptimal Storage
    2-(Bromomethyl)pyridine Very HighLowVery HighHBr salt, -20°C
    2-(2-Bromoethyl)pyridine ModerateHighLowFree base/HBr, 4°C
    2-(3-Bromopropyl)pyridine HighLowLowAmbient/4°C
    2-(2-Bromoethyl)-5-fluoropyridine ModerateVery HighVery LowHBr salt, 4°C

    Mechanistic Divergence: SN2 vs. E2 Pathways

    When utilizing 2-(2-Bromoethyl)-5-fluoropyridine, the primary point of failure is the selection of the base. Strong bases (e.g., NaH, NaOH, or even K2​CO3​ at high temperatures) will exclusively drive the reaction down the E2 pathway.

    Pathway SM 2-(2-Bromoethyl)- 5-fluoropyridine Base Strong Base (e.g., NaH, NaOH) SM->Base High pH Nu Nucleophile + Weak Base (e.g., Amine + DIPEA) SM->Nu Controlled pH E2 E2 Elimination (Fast) Base->E2 SN2 SN2 Substitution (Controlled) Nu->SN2 Vinyl 5-Fluoro-2-vinylpyridine (Undesired) E2->Vinyl Product Alkylated Target (Desired) SN2->Product

    Mechanistic divergence of 2-(2-Bromoethyl)-5-fluoropyridine under basic conditions.

    Optimized Experimental Protocol: Maximizing SN2 Yield

    To achieve high-yielding N-alkylation with 2-(2-Bromoethyl)-5-fluoropyridine, the protocol must be designed as a self-validating system that deliberately suppresses the E2 pathway.

    Protocol Step1 Step 1: Salt Neutralization Release free base in situ with DIPEA Step2 Step 2: Halide Exchange Add KI (0.2 eq) to form alkyl iodide Step1->Step2 Step3 Step 3: Nucleophilic Attack Add Amine at 60°C in MeCN Step2->Step3 Step4 Step 4: LC-MS Validation Monitor m/z 204/206 depletion Step3->Step4

    Optimized workflow for SN2 alkylation suppressing E2 elimination.

    Step-by-Step Methodology (N-Alkylation of a Secondary Amine)

    Reagents:

    • 2-(2-Bromoethyl)-5-fluoropyridine hydrobromide (1.2 eq)

    • Target Secondary Amine (1.0 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Potassium Iodide (KI) (0.2 eq)

    • Anhydrous Acetonitrile (0.2 M)

    Procedure & Causality:

    • Preparation & Halide Exchange (Finkelstein Activation): Suspend 2-(2-Bromoethyl)-5-fluoropyridine hydrobromide and KI in anhydrous acetonitrile.

      • Causality: KI converts the alkyl bromide to an alkyl iodide in situ. Iodide is a superior leaving group, which significantly lowers the activation energy for the SN2 pathway, allowing the reaction to proceed at lower temperatures where E2 is less favored.

    • Base Addition: Add DIPEA dropwise at room temperature.

      • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the hydrobromide salt to release the free base without acting as a strong enough base to trigger rapid E2 elimination.

    • Nucleophile Introduction: Add the secondary amine and heat the reaction mixture to 60°C.

      • Causality: 60°C provides sufficient thermal energy for the SN2 attack without crossing the higher thermal threshold that accelerates E2 dehydrohalogenation.

    • Self-Validation & Monitoring: Monitor the reaction strictly via LC-MS.

      • Success Indicator: Depletion of the m/z 204/206 doublet (starting material bromine isotopes) and the appearance of the target product mass.

      • Failure Indicator: Emergence of a dominant m/z 124 peak indicates the formation of 5-fluoro-2-vinylpyridine. If this occurs, the base is too strong, or the localized temperature is too high.

    • Workup: Quench with saturated aqueous NaHCO3​ and extract with ethyl acetate. The fluorinated pyridine ring reduces the aqueous solubility of the product compared to non-fluorinated analogs, facilitating cleaner phase separation.

    References

    • Benchchem. "2-(Bromomethyl)imidazo[1,2-a]pyridine | 125040-55-3" (Reference for self-alkylation and instability of bromomethyl pyridines).
    • Benchchem. "Pyridine, 2-(3-bromopropyl)- | 769075-96-9" (Reference for stable reactivity pathways of bromopropyl chains).
    • White Rose eTheses Online. "Modelling Lytic Polysaccharide Monooxygenases: From Small Molecules to Artificial Enzymes" (Reference for E2 elimination mechanisms in 2-(2-bromoethyl)pyridines).

    Sources

    Comparative

    The Diverse Biological Landscape of 5-Fluoropyridine Derivatives: A Comparative Guide for Drug Discovery

    In the ever-evolving landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic introduction of a fluorine atom, particularly at the 5-pos...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the ever-evolving landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic introduction of a fluorine atom, particularly at the 5-position, bestows unique electronic properties that can significantly enhance biological activity, metabolic stability, and binding affinity. This guide provides a comprehensive comparison of the biological activities of various compound classes derived from the 5-fluoropyridine core, offering valuable insights for researchers, scientists, and professionals in drug development. While direct and extensive biological data on derivatives of 2-(2-Bromoethyl)-5-fluoropyridine are not widely available in current literature, this guide will explore the rich bioactivity of structurally related 5-fluoropyridine analogues, providing a predictive framework and a solid foundation for future research in this promising chemical space.

    Anticancer Activity: A Potent Core for Oncological Therapeutics

    The 5-fluoropyridine moiety is a key component in a multitude of compounds demonstrating significant anticancer properties. Its presence is often associated with enhanced cytotoxicity against various cancer cell lines.

    Comparative Efficacy of 5-Fluoropyridine Derivatives

    A diverse range of 5-fluoropyridine derivatives has been synthesized and evaluated for their anticancer potential. The table below summarizes the in vitro cytotoxic activity of representative compounds against several human cancer cell lines.

    Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
    Fused Pyridine SystemsThieno[2,3-b]pyridine analogueHepG-2 (Liver)<10[1]
    Fused Pyridine SystemsThieno[2,3-b]pyridine analogueMCF-7 (Breast)<10[1]
    Pyridine-Urea Derivatives8eMCF-7 (Breast)< Doxorubicin[2]
    Pyridine-Urea Derivatives8nMCF-7 (Breast)< Doxorubicin[2]
    Pyrido[2,3-d]pyrimidinesCompound 64HepG2 (Liver)7.26[3]
    5-Fluorouracil ComplexZn(II) with pyridine-based ligands--[3]
    Fused Pyridine Ring SystemCompound 11dMCF-7 (Breast)6.09
    Fused Pyridine Ring SystemCompound 11dHCT-116 (Colon)8.15
    Pyrazolopyridine DerivativeCompound 7HepG2 (Liver)22.7[4]

    IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Doxorubicin and 5-Fluorouracil (5-FU) are common standard-of-care chemotherapy drugs used as positive controls.

    The data clearly indicates that derivatives incorporating the 5-fluoropyridine scaffold exhibit potent anticancer activity, often comparable or superior to established drugs like Doxorubicin.[2] The structural diversity of these active compounds, ranging from fused heterocyclic systems to urea derivatives, highlights the versatility of the 5-fluoropyridine core in designing novel anticancer agents.[1][2][3]

    Mechanism of Action: Targeting Key Oncogenic Pathways

    The anticancer effects of 5-fluoropyridine derivatives are often attributed to their ability to interfere with critical cellular processes in cancer cells. One of the prominent mechanisms is the inhibition of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis.[2] Some pyridine-based compounds also function as kinase inhibitors, disrupting signaling pathways that drive tumor growth.[2] Furthermore, the induction of apoptosis (programmed cell death) is another key mechanism by which these compounds exert their cytotoxic effects.[3]

    Anticancer Mechanism of 5-Fluoropyridine Derivatives cluster_0 5-Fluoropyridine Derivative cluster_1 Cellular Targets cluster_2 Cellular Effects Derivative 5-Fluoropyridine Derivative VEGFR2 VEGFR-2 Derivative->VEGFR2 Inhibits Kinases Other Kinases Derivative->Kinases Inhibits DNA DNA Derivative->DNA Interacts with Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Proliferation Inhibition of Cell Proliferation Kinases->Proliferation Apoptosis Induction of Apoptosis DNA->Apoptosis

    Caption: Proposed mechanisms of anticancer activity for 5-fluoropyridine derivatives.

    Experimental Protocol: MTT Assay for Cytotoxicity Screening

    The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the in vitro cytotoxic activity of compounds.

    Principle: The assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases. The amount of formazan produced is directly proportional to the number of living cells.

    Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[4]

    • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a positive control (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[4]

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

    Antimicrobial Activity: Combating Drug-Resistant Pathogens

    The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. 5-Fluoropyridine derivatives have shown considerable promise in this area, exhibiting potent activity against a range of pathogenic bacteria.

    Comparative Efficacy of 5-Fluoropyridine Derivatives

    Several classes of 5-fluoropyridine derivatives have been investigated for their antibacterial properties. The table below presents the minimum inhibitory concentration (MIC) values of representative compounds against various bacterial strains.

    Compound ClassSpecific DerivativeBacterial StrainMIC (µg/mL)Reference
    3-(5-Fluoropyridine-3-yl)-2-oxazolidinonesCompound 7jGram-positive bacteria0.25[5]
    5-Fluorouracil DerivativesCompound 6cStaphylococcus aureus-[6]
    5-Fluorouracil DerivativesCompound 6cEscherichia coli-[6]
    Pyridine DerivativesCompound 66Staphylococcus aureus56 ± 0.5% inhibition at 100 µg/mL[7]
    Pyridine DerivativesCompound 66Escherichia coli55 ± 0.5% inhibition at 100 µg/mL[7]
    Fluoroquinolones7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivativesPseudomonas aeruginosaGood inhibitory activity[8]
    Fluoroquinolones7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivativesStaphylococcus aureusGood inhibitory activity[8]

    MIC values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.

    Notably, 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have demonstrated potent activity against Gram-positive bacteria, with some compounds exhibiting significantly greater potency than the clinically used antibiotic Linezolid.[5] Derivatives of the well-known anticancer drug 5-fluorouracil have also been repurposed and shown to possess considerable activity against both Gram-positive and Gram-negative bacteria.[6]

    Mechanism of Action: Disrupting Bacterial Integrity

    The antimicrobial action of 5-fluoropyridine derivatives can be attributed to several mechanisms. For some derivatives, such as those based on 5-fluorouracil, the mechanism involves causing septal damage and cytosolic alterations in bacteria like Staphylococcus aureus, and inducing plasmolysis in Escherichia coli.[6] For oxazolidinone derivatives, a unique mechanism involves the inhibition of bacterial protein synthesis at the initial stage.[5]

    Antimicrobial Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Prep Prepare Bacterial Suspension Inoculate Inoculate Compound Dilutions with Bacteria Prep->Inoculate Compound Prepare Serial Dilutions of Compound Compound->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually Inspect for Bacterial Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC Neuroprotective and Anti-inflammatory Pathways cluster_0 Stimulus cluster_1 Cellular Pathways cluster_2 Derivative Action cluster_3 Therapeutic Effect Inflammatory_Stimuli Inflammatory Stimuli COX_LOX COX / 5-LOX Pathways Inflammatory_Stimuli->COX_LOX Oxidative_Stress Oxidative Stress Nrf2 Nrf2/ARE Pathway Oxidative_Stress->Nrf2 Anti_inflammatory Anti-inflammatory Effect COX_LOX->Anti_inflammatory Neuroprotection Neuroprotection Nrf2->Neuroprotection Derivative 5-Fluoropyridine Derivative Derivative->COX_LOX Inhibits Derivative->Nrf2 Activates

    Caption: Signaling pathways modulated by 5-fluoropyridine derivatives in inflammation and neuroprotection.

    Conclusion and Future Directions

    The 5-fluoropyridine scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents with a broad spectrum of biological activities. The comparative data presented in this guide underscore the potential of these derivatives in oncology, infectious diseases, and increasingly, in the management of inflammatory and neurodegenerative conditions.

    While the direct exploration of compounds derived from 2-(2-Bromoethyl)-5-fluoropyridine is a promising avenue for future research, the wealth of information on related 5-fluoropyridine analogues provides a strong rationale for its investigation. The bromoethyl group at the 2-position offers a reactive handle for a wide array of chemical modifications, enabling the synthesis of diverse compound libraries for biological screening.

    Future research should focus on:

    • Synthesis and screening of a focused library of compounds derived from 2-(2-Bromoethyl)-5-fluoropyridine.

    • Head-to-head comparative studies of these novel derivatives against existing standards in standardized biological assays.

    • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by the most promising candidates.

    • Structure-activity relationship (SAR) studies to guide the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties.

    By leveraging the insights from existing research and embracing a systematic approach to drug discovery, the scientific community can unlock the full therapeutic potential of this privileged chemical scaffold.

    References

    • He, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4333.
    • Li, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5304.
    • Hassan, A. S., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Molecular Structure, 1246, 131175.
    • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. European Journal of Medicinal Chemistry, 298, 117769.
    • Boraei, A. T. A., et al. (2024).
    • El-Sayed, N. N. E., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 15(6), 1335-1367.
    • Zhang, Y., et al. (2021). Neuroprotective activities of selected compounds.
    • Patel, K. R., et al. (2021). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF. European Chemical Bulletin, 10(2), 123-127.
    • Patil, R., et al. (2023). Synthesis and antimicrobial testing of 5-fluorouracil derivatives. Archiv der Pharmazie, 356(6), e2200575.
    • Patil, R., et al. (2023). Synthesis and antimicrobial testing of 5-fluorouracil derivatives.
    • Abdel-Aziz, A. A.-M., et al. (2021).
    • Bekhit, A. A., et al. (2025). Synthesis and Biological Evaluation of Some Pyridine Derivatives as Antimicrobial Agents.
    • El-Gazzar, M. G., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(2), 421.
    • Ali, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3234.
    • Al-Suwaidan, I. A., et al. (2019). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Chemistry.
    • Singh, P., & Kaur, M. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology.
    • Gireesh, M., et al. (2018). Synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase for anti-inflammatory activity. Archiv der Pharmazie, 351(6), e1800030.
    • Khan, I., et al. (2023). Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. Journal of Molecular Structure, 1292, 136154.
    • Kumar, A., & Singh, V. (2025).
    • Songserm, T., et al. (2018).
    • de la Torre, M. R., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Molecules, 25(15), 3328.
    • Stojkovic, D., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 28(9), 3798.
    • Gevorgyan, A., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry, 12(6), 7226-7238.
    • Di Meo, F., et al. (2023). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. International Journal of Molecular Sciences, 24(3), 2596.
    • Songserm, T., et al. (2025). Neuroprotective Properties of Asiatic Acid against 5-Fluorouracil Chemotherapy in the Hippocampus in an Adult Rat Model.

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    Validation

    Spectroscopic Analysis and Performance Comparison of 2-(2-Bromoethyl)-5-fluoropyridine Products

    Executive Summary For drug development professionals and synthetic chemists, 2-(2-Bromoethyl)-5-fluoropyridine serves as a critical electrophilic building block. It is predominantly used to install the 5-fluoropyridin-2-...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    For drug development professionals and synthetic chemists, 2-(2-Bromoethyl)-5-fluoropyridine serves as a critical electrophilic building block. It is predominantly used to install the 5-fluoropyridin-2-yl-ethyl pharmacophore onto secondary amines or other nucleophiles via S_N2 alkylation. However, the inherent reactivity of the bromoethyl group makes this compound highly susceptible to degradation. This guide objectively compares high-purity commercial grades against standard/crude grades and chloro-alternatives, demonstrating how high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as the ultimate self-validating system for structural and purity verification.

    Product Alternatives & Performance Comparison

    Selecting the correct reagent grade or halogenated analog dictates the success of downstream alkylations. The causality behind these performance differences lies in the leaving group ability and the molecule's thermal stability.

    • Product A: High-Purity 2-(2-Bromoethyl)-5-fluoropyridine (>98% NMR Purity)

      • Performance: Delivers optimal kinetics for S_N2 reactions. The high purity ensures that stoichiometric calculations are accurate, minimizing the need for complex downstream chromatographic purification of the final Active Pharmaceutical Ingredient (API).

    • Product B: Standard/Crude Grade 2-(2-Bromoethyl)-5-fluoropyridine

      • Performance: Often contains 5–15% of the E2 elimination byproduct, 5-fluoro-2-vinylpyridine . Because the bromide is an excellent leaving group, thermal stress during distillation or improper storage induces dehydrohalogenation. Using this grade leads to competing Michael addition side-reactions and significantly lowers the yield of the desired alkylated product.

    • Alternative C: 2-(2-Chloroethyl)-5-fluoropyridine

      • Performance: The chloro-analog is chemically more stable and highly resistant to E2 elimination. However, chlorine is a poorer leaving group. Alkylations using Alternative C require harsher thermal conditions, longer reaction times, or the addition of stoichiometric iodide catalysts (Finkelstein conditions) to achieve parity with Product A.

    Spectroscopic Validation: The Causality of Chemical Shifts

    While LC-MS can confirm the molecular weight, it often fails to resolve co-eluting structural isomers or subtle vinylic impurities. Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) provides unambiguous structural confirmation. The chemical shifts of the pyridine ring are heavily influenced by the electronegativity of the adjacent halogen substituents and the nitrogen atom[1].

    ¹H NMR Analysis (Proton Environment)

    In the ¹H NMR spectrum, the pyridine protons exhibit scalar coupling with the ¹⁹F nucleus (spin ½). The H-6 proton (adjacent to both the fluorine and the nitrogen) typically appears as a doublet of doublets around 8.40 ppm due to ortho-H-F coupling. The defining feature of Product A is the aliphatic region, which displays two distinct triplets representing the ethyl chain.

    When evaluating Product B , the presence of the elimination impurity is immediately flagged by the appearance of vinylic protons at ~5.50 ppm and ~6.20 ppm. For Alternative C , the higher electronegativity of chlorine shifts the adjacent methylene protons slightly downfield compared to bromine.

    Table 1: Quantitative ¹H NMR Comparison (CDCl₃, 400 MHz)

    Proton EnvironmentProduct A (High-Purity Bromoethyl)Product B (Crude + Vinyl Impurity)Alternative C (Chloroethyl)
    Pyridine H-6 ~8.40 ppm (dd, J=8.5, 2.5 Hz)~8.40 ppm (dd) + ~8.45 ppm (impurity)~8.40 ppm (dd)
    Pyridine H-4 ~7.35 ppm (td, J=8.5, 3.0 Hz)~7.35 ppm (m) + ~7.40 ppm (impurity)~7.35 ppm (td)
    Pyridine H-3 ~7.20 ppm (dd, J=8.5, 4.0 Hz)~7.20 ppm (m) + ~7.25 ppm (impurity)~7.20 ppm (dd)
    Aliphatic -CH₂-X 3.65 ppm (t, J=7.0 Hz, 2H)3.65 ppm (t)3.80 ppm (t, J=7.0 Hz, 2H)
    Aliphatic Py-CH₂- 3.20 ppm (t, J=7.0 Hz, 2H)3.20 ppm (t)3.15 ppm (t, J=7.0 Hz, 2H)
    Vinylic Protons Absent 5.50 (d), 6.20 (d), 6.80 (dd) ppm Absent
    ¹³C NMR Analysis (Carbon Environment)

    The ¹³C spectrum is dominated by heteronuclear spin-spin coupling. The fluorine atom at the C-5 position splits the C-5 carbon signal into a massive doublet with a one-bond coupling constant (¹J{CF}) of approximately 240–250 Hz[2]. The adjacent C-4 and C-6 carbons experience two-bond coupling (²J{CF} ≈ 20–25 Hz).

    The halogen identity is definitively proven in the aliphatic region. The carbon directly attached to the bromine (C-Br) resonates at ~31.0 ppm, whereas the C-Cl carbon in Alternative C is shifted to ~44.0 ppm due to chlorine's stronger inductive electron-withdrawing effect.

    Table 2: Quantitative ¹³C NMR Comparison (CDCl₃, 100 MHz)

    Carbon PositionProduct A (Bromoethyl)Alternative C (Chloroethyl)Causality / Coupling Mechanism
    C-5 (C-F) ~157.0 ppm (d, ¹J_{CF} ≈ 250 Hz)~157.0 ppm (d, ¹J_{CF} ≈ 250 Hz)Direct one-bond C-F coupling
    C-6 ~137.5 ppm (d, ²J_{CF} ≈ 24 Hz)~137.5 ppm (d, ²J_{CF} ≈ 24 Hz)Ortho to Fluorine
    C-4 ~124.0 ppm (d, ²J_{CF} ≈ 19 Hz)~124.0 ppm (d, ²J_{CF} ≈ 19 Hz)Ortho to Fluorine
    Py-CH₂- ~39.5 ppm (s)~39.0 ppm (s)Base of the alkyl chain
    -CH₂-X ~31.0 ppm (s) ~44.0 ppm (s) Halogen electronegativity

    Experimental Methodology: A Self-Validating Protocol

    To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for acquiring high-resolution NMR spectra of fluorinated pyridines.

    Step 1: Solvent Selection and Sample Preparation Dissolve 15–20 mg of the target compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen over polar protic solvents (like CD₃OD) to prevent potential solvolysis of the reactive bromoethyl group during extended acquisition times. Furthermore, solvent effects can significantly alter the chemical shifts of fluoropyridines; for instance, switching from pure liquid or CDCl₃ to acetone can shift ¹³C signals by 2–4 ppm and ¹H signals by up to 1 ppm, making CDCl₃ the most reliable baseline for comparative analysis[3].

    Step 2: Instrument Calibration and Referencing Tune and match the NMR probe for ¹H, ¹³C, and ¹⁹F nuclei. Lock the magnetic field to the deuterium signal of CDCl₃. Residual solvents and trace impurities must be carefully referenced against the residual CHCl₃ peak at 7.26 ppm (for ¹H) and 77.16 ppm (for ¹³C) to prevent misassignment of aliphatic signals[4].

    Step 3: ¹H NMR Acquisition Run a standard 1D proton sequence (e.g., zg30 on Bruker systems) with 16 scans. Set the relaxation delay (D1) to 2 seconds and the acquisition time to 3–4 seconds. Causality: A sufficient acquisition time ensures high digital resolution, which is required to accurately measure the fine J-coupling between the fluorine atom and the pyridine ring protons.

    Step 4: ¹³C NMR Acquisition Run a proton-decoupled ¹³C sequence (e.g., zgpg30) with a minimum of 512 scans. Set the relaxation delay (D1) to 3 seconds. Causality: Quaternary carbons (such as C-2 and C-5 on the pyridine ring) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 delay ensures these nuclei fully relax between pulses, allowing their signals to integrate properly above the baseline noise.

    Step 5: Spectral Processing and Decision Gate Apply a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Phase and baseline correct the spectra. Examine the 5.0–6.5 ppm region in the ¹H spectrum for vinyl impurities, and verify the halogen-bearing carbon shift in the ¹³C spectrum.

    Analytical Workflow

    NMR_Workflow Sample Sample Prep (15mg in 0.6mL CDCl3) NMR1H 1H NMR (400 MHz) 16 Scans, D1=2s Sample->NMR1H NMR13C 13C NMR (100 MHz) 512 Scans, D1=3s Sample->NMR13C Process Spectral Processing (Phase/Baseline/Integration) NMR1H->Process NMR13C->Process Check1 Check for Vinyl Protons (5.5 & 6.2 ppm) Process->Check1 Check2 Check Halogen Shift (C-Br ~31ppm vs C-Cl ~44ppm) Process->Check2 Valid High-Purity Product A Validated Check1->Valid Absent Check2->Valid Confirmed

    Workflow for multi-nuclear NMR validation of 2-(2-Bromoethyl)-5-fluoropyridine.

    Sources

    Comparative

    X-Ray Crystallography of 2-(2-Bromoethyl)-5-fluoropyridine Derivatives: A Comparative Structural Guide

    Executive Summary For drug development professionals and structural chemists, 2-(2-Bromoethyl)-5-fluoropyridine and its derivatives serve as critical bifunctional building blocks. The bromoethyl handle acts as a versatil...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    For drug development professionals and structural chemists, 2-(2-Bromoethyl)-5-fluoropyridine and its derivatives serve as critical bifunctional building blocks. The bromoethyl handle acts as a versatile alkylating agent, while the fluoropyridine core modulates lipophilicity, metabolic stability, and basicity. Determining the precise three-dimensional architecture of these derivatives via single-crystal X-ray crystallography is paramount for understanding their solid-state behavior, absolute configuration, and non-covalent interaction (NCI) networks.

    This guide objectively compares crystallization methodologies for these specific derivatives, evaluates their crystallographic parameters against non-fluorinated/non-brominated analogs, and provides self-validating experimental protocols to ensure high-resolution structural data.

    Mechanistic Insights: Halogen vs. Hydrogen Bonding

    The crystal packing of 2-(2-Bromoethyl)-5-fluoropyridine is governed by a delicate balance of competing intermolecular forces. Unlike traditional organic molecules where hydrogen bonding dominates, bromine-substituted pyridines exhibit strong, highly directional halogen bonding [1].

    The bromine atom features an electrophilic region (the σ -hole) on the electrostatic potential surface opposite to the C–Br covalent bond. This σ -hole acts as a Lewis acid, forming a robust interaction with the Lewis basic pyridine nitrogen of an adjacent molecule (C–Br···N). In contrast, the highly electronegative fluorine atom rarely acts as a halogen bond donor. Instead, it participates in weak C–F···H–C hydrogen bonding or dipole-dipole interactions, which subtly steer the overall crystal packing without overriding the primary halogen bond network [2].

    Interactions M1 Molecule A (Donor) Br_A Bromine σ-hole M1->Br_A F_A Fluorine Atom M1->F_A M2 Molecule B (Acceptor) N_B Pyridine Nitrogen M2->N_B H_B Aromatic C-H M2->H_B Br_A->N_B Halogen Bond (C-Br···N) F_A->H_B Weak H-Bond (C-F···H)

    Intermolecular interaction network highlighting the C-Br···N halogen bond.

    Comparative Crystallization Methodologies

    Fluorinated pyridine derivatives often possess low melting points and can be prone to "oiling out" (liquid-liquid phase separation) rather than forming ordered crystal lattices. Selecting the correct crystallization technique is the primary determinant of diffraction quality.

    Table 1: Comparison of Crystallization Techniques
    MethodologyKineticsCrystal QualityCausality / Best Use Case
    Vapor Diffusion Slow (7–14 Days)Excellent Gradual supersaturation prevents kinetic trapping. Ideal for highly soluble, low-melting fluoropyridines.
    Slow Evaporation Moderate (2–5 Days)Good to FairProne to oiling out due to rapid concentration changes. Best used for preliminary solvent screening.
    Temperature Reduction Fast (Hours to Days)Poor to FairRapid nucleation often yields twinned or clustered crystals. Only suitable for thermally stable, high-MW analogs.

    Self-Validating Experimental Protocols

    To achieve publishable X-ray data, the crystallization and mounting processes must be meticulously controlled. The following protocols incorporate internal diagnostic checks to validate the system at each step.

    Protocol 1: Vapor Diffusion Crystallization

    Causality: Vapor diffusion relies on the transfer of a volatile antisolvent into a solution containing the target compound. This lowers the solubility at a thermodynamically controlled rate, favoring the growth of single, defect-free crystals over amorphous precipitates.

    • Solvent Preparation: Dissolve 15 mg of 2-(2-Bromoethyl)-5-fluoropyridine in 0.5 mL of Ethyl Acetate (good solvent) in a 2-dram inner vial.

    • Antisolvent Setup: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of Hexane (antisolvent).

    • Chamber Sealing: Cap the outer vial tightly with a PTFE-lined cap and seal with Parafilm. Store in a vibration-free environment at 20 °C.

    • System Validation (48 Hours): Check the meniscus of the inner vial.

      • Pass: The liquid level in the inner vial has risen, confirming successful antisolvent diffusion.

      • Fail: The liquid level has dropped. The solvent system is inverted (solvent is more volatile than antisolvent). Abort and restart with a corrected solvent pair.

    • Harvesting: Once crystals form, examine them under a polarized light microscope. Sharp extinction of light upon stage rotation confirms a single crystal lattice rather than an amorphous solid.

    Protocol 2: X-Ray Diffraction Setup & Cryocooling

    Causality: Halogenated pyridines are subject to significant thermal motion at room temperature, which smears electron density maps. Cryocooling to 100 K reduces atomic displacement parameters (B-factors) and mitigates radiation damage.

    • Mounting: Submerge the harvested crystal in a drop of perfluoropolyether (e.g., Fomblin Y) cryoprotectant. Using a MiTeGen loop, scoop the crystal.

    • Cryocooling: Immediately transfer the loop to the diffractometer goniometer head, directly into a 100 K open-flow nitrogen stream.

    • System Validation (Initial Frames): Collect 20 preliminary diffraction frames.

      • Pass: Sharp, well-defined diffraction spots that auto-index to a single unit cell with >90% efficiency.

      • Fail: Presence of diffuse powder rings (ice formation) or split spots (twinning). If observed, the crystal must be thawed, re-coated in cryoprotectant, and re-cooled, or a new crystal must be selected.

    • Data Collection: Proceed with full sphere data collection using Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation.

    Workflow A Synthesis & Purification B Vapor Diffusion Crystallization A->B C Cryocooling (100 K) B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E

    Workflow of X-ray crystallography for 2-(2-Bromoethyl)-5-fluoropyridine derivatives.

    Structural Parameters Comparison: Halogen Bonding Efficacy

    To understand the unique solid-state behavior of 2-(2-Bromoethyl)-5-fluoropyridine, we must compare its structural parameters against its chlorinated analog, 2-(2-Chloroethyl)pyridine. The data below illustrates how the larger, more polarizable bromine atom creates a superior σ -hole, leading to tighter and more energetically favorable crystal packing [1, 2].

    Table 2: Comparative Crystallographic Interaction Parameters
    CompoundPrimary Intermolecular InteractionInteraction Distance (Å)Ratio to Sum of vdW RadiiInteraction Energy (kJ/mol)
    2-(2-Bromoethyl)-5-fluoropyridine C–Br···N (Halogen Bond)~2.85~0.84-15 to -25
    2-(2-Chloroethyl)pyridine C–Cl···N (Halogen Bond)~3.10~0.92-5 to -10
    Both Derivatives C–F···H–C / C–H··· π ~2.50 to 2.80~0.95-2 to -5

    Key Takeaway: The C–Br···N halogen bond in the bromoethyl derivative is significantly shorter relative to the sum of the van der Waals (vdW) radii (84%) compared to the chlorinated analog (92%). This deeper penetration of the vdW radii indicates a stronger, more highly directional non-covalent bond, which directly translates to higher lattice energies and distinct macroscopic properties (such as altered solubility profiles and higher melting points compared to non-brominated analogs).

    References

    • Tero, T.-R., Salorinne, K., & Nissinen, M. (2012). The effect of halogen bonding on the packing of bromine-substituted pyridine and benzyl functionalized resorcinarene tetrapodands in the solid state. CrystEngComm, 14(21), 7360-7367. URL:[Link]

    • McAllister, L. J., Taylor, J., Pridmore, N. E., McEllin, A. J., Whitwood, A. C., Karadakov, P. B., & Bruce, D. W. (2023). Halogen-bonded liquid-crystalline complexes formed from 4-alkoxyphenylpyridines with iodine and with interhalogens. CrystEngComm, 25(11), 1683-1692. URL:[Link]

    Validation

    Validating the Purity of Synthesized 2-(2-Bromoethyl)-5-fluoropyridine: A Comparative HPLC Guide

    Executive Summary For drug development professionals and analytical chemists, validating the purity of synthetic intermediates is a zero-tolerance endeavor. 2-(2-Bromoethyl)-5-fluoropyridine is a highly reactive, bifunct...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    For drug development professionals and analytical chemists, validating the purity of synthetic intermediates is a zero-tolerance endeavor. 2-(2-Bromoethyl)-5-fluoropyridine is a highly reactive, bifunctional building block frequently utilized in medicinal chemistry. However, its structural liabilities—a basic pyridine nitrogen, an electronegative fluorine atom, and a reactive alkyl bromide—make it highly susceptible to hydrolysis and elimination during synthesis.

    This guide provides a definitive, causality-driven methodology for HPLC method development. We objectively compare the performance of standard C18 (Octadecylsilane) columns against PFP (Pentafluorophenyl) columns, demonstrating why orthogonal selectivity is mandatory for the baseline resolution of halogenated pyridine derivatives.

    Chemical Context & Mechanistic Rationale

    When tasked with validating the purity of 2-(2-Bromoethyl)-5-fluoropyridine, a novice might immediately default to a standard C18 column. However, as an application scientist, method development must begin by evaluating the analyte's physicochemical properties to anticipate chromatographic behavior.

    The primary synthetic impurities for this compound are:

    • Impurity A (Hydrolysis): 2-(5-fluoropyridin-2-yl)ethanol.

    • Impurity B (Elimination): 5-fluoro-2-vinylpyridine.

    Why Standard C18 Fails

    Traditional C18 columns rely almost entirely on dispersive van der Waals (hydrophobic) interactions. Because the parent compound and its degradation products share nearly identical hydrophobic footprints, a C18 column struggles to differentiate them, often resulting in critical co-elution.

    Why PFP Succeeds (The Causality of Selectivity)

    To achieve robust baseline separation, we must exploit orthogonal retention mechanisms. Fluorinated stationary phases, specifically PFP columns, are uniquely suited for this task[1]. Unlike C18, PFP columns offer a multimodal retention mechanism:

    • π−π Charge Transfer: The electron-deficient pentafluorophenyl ring of the stationary phase interacts strongly with the analyte's aromatic pyridine ring[2].

    • Dipole-Dipole Interactions: The highly electronegative C-F bonds on the column induce strong dipole interactions with the fluorine and bromine atoms on the analyte.

    • Shape Selectivity: PFP phases exhibit exceptional spatial recognition for halogenated positional isomers, making them the gold standard for resolving fluorinated pharmaceutical intermediates[3].

    G N1 Analyte: 2-(2-Bromoethyl)-5-fluoropyridine (Basic Pyridine + Halogens) N2 Select Stationary Phase N1->N2 N3 Standard C18 Column (Hydrophobic Only) N2->N3 N4 PFP Column (Pi-Pi, Dipole, Halogen) N2->N4 N5 Co-elution of Hydrolysis Impurities (Method Fails) N3->N5 N6 Baseline Resolution (Rs > 2.0) (Method Succeeds) N4->N6 N7 System Suitability Testing (Self-Validating Step) N6->N7

    Workflow comparing C18 and PFP column selection for halogenated pyridine HPLC validation.

    Comparative Experimental Protocols

    The following step-by-step methodologies outline the optimized parameters for evaluating 2-(2-Bromoethyl)-5-fluoropyridine.

    Step 1: Sample Preparation
    • Diluent: 50:50 Acetonitrile:Water (v/v).

    • Concentration: 1.0 mg/mL.

    • Causality: The diluent must closely match the initial mobile phase conditions. Injecting a sample in 100% strong solvent (e.g., pure Acetonitrile) will cause solvent-induced band broadening and peak distortion at the column head.

    Step 2: Mobile Phase Preparation
    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Causality: The pyridine nitrogen has a pKa of ~5.0. Formic acid lowers the mobile phase pH to ~2.7, ensuring the nitrogen remains fully protonated. This suppresses secondary ion-exchange interactions with unreacted silanols on the silica surface, which is the primary cause of peak tailing in basic compounds[4].

    Step 3: Chromatographic Conditions
    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C (Maintains reproducible viscosity and mass transfer).

    • Injection Volume: 5 µL.

    • Detection: UV at 260 nm (Optimal chromophore absorption for fluorinated pyridines).

    Step 4: Gradient Elution Profile
    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

    • 2.0 - 10.0 min: 10% 90% B (Linear gradient for separation)

    • 10.0 - 12.0 min: 90% B (Column wash to remove highly retained organics)

    • 12.0 - 15.0 min: 10% B (Re-equilibration)

    Quantitative Data & Performance Comparison

    The table below summarizes the projected experimental data comparing a standard C18 column (4.6 x 150 mm, 3 µm) against a PFP column (4.6 x 150 mm, 3 µm) under the exact same gradient conditions.

    Chromatographic ParameterStandard C18 ColumnPentafluorophenyl (PFP) Column
    Primary Retention Mechanism Dispersive HydrophobicHydrophobic, π−π , Dipole, Halogen
    Analyte RT (min) 4.507.50
    Impurity A (Alcohol) RT 4.205.80
    Impurity B (Vinyl) RT 4.808.20
    Resolution ( Rs​ ) 1.2 (Critical Co-elution risk)> 3.0 (Baseline separation)
    Tailing Factor ( Tf​ ) 1.6 (Significant peak tailing)1.05 (Highly symmetrical)
    Theoretical Plates ( N ) ~8,500~14,200

    Data Analysis: The C18 column fails to provide adequate resolution ( Rs​ < 1.5) between the parent bromoethyl compound and its vinyl elimination product. The PFP column, leveraging dipole-dipole interactions with the halogens, selectively retains the parent compound longer, achieving exceptional baseline resolution ( Rs​ > 3.0).

    Establishing a Self-Validating System (Trustworthiness)

    A protocol is only as reliable as its System Suitability Test (SST). To ensure this methodology acts as a self-validating system, every analytical sequence must begin with an SST injection containing the parent API spiked with 1% of Impurity A and Impurity B.

    Mandatory Acceptance Criteria:

    • Resolution ( Rs​ ): Must be 2.0 between all critical pairs. (Validates column selectivity and mobile phase composition).

    • Tailing Factor ( Tf​ ): Must be 1.5 for the main API peak. (Validates that secondary silanol interactions are successfully suppressed).

    • Injection Precision: The Relative Standard Deviation (%RSD) of the peak area must be 2.0% over five replicate injections. (Validates autosampler mechanics and integration parameters).

    If the system fails any of these criteria, the analyst is immediately alerted to hardware or chemical deviations (e.g., column voiding, buffer depletion), preventing the reporting of false purity values.

    References

    • Title: A Comparative Guide to the Quantitative Analysis of 3-Bromo-4-methylpyridine: HPLC vs. GC Source: Benchchem URL: 4

    • Title: Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters URL: 1

    • Title: Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source: Agilent URL: 2

    • Title: Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers Source: ACS Publications URL: 3

    Sources

    Comparative

    Assessing the Metabolic Stability of the 5-Fluoropyridine Moiety in Drug Design: A Comparative Guide

    As a Senior Application Scientist, I frequently encounter the challenge of balancing a drug candidate's target affinity with its pharmacokinetic survivability. In modern medicinal chemistry, mitigating rapid metabolic cl...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter the challenge of balancing a drug candidate's target affinity with its pharmacokinetic survivability. In modern medicinal chemistry, mitigating rapid metabolic clearance is a primary optimization hurdle. The bioisosteric replacement of phenyl or unsubstituted pyridine rings with a 5-fluoropyridine moiety has emerged as a highly effective strategy to overcome these liabilities[1]().

    This guide objectively evaluates the performance of the 5-fluoropyridine scaffold, explains the mechanistic causality behind its metabolic resilience, and provides a self-validating experimental workflow for assessing intrinsic clearance.

    Mechanistic Rationale: The Causality of Fluorination

    The strategic placement of a fluorine atom on a pyridine ring fundamentally alters the molecule's metabolic fate[2](). When we substitute a hydrogen atom with fluorine at the 5-position, two critical protective mechanisms are activated:

    • Electronic Deactivation : Fluorine is highly electronegative. Through inductive electron withdrawal, it significantly reduces the electron density of the heteroaromatic ring. Cytochrome P450 (CYP450) enzymes typically initiate metabolism via electrophilic attack; by stripping the ring of electron density, the 5-fluoropyridine moiety becomes highly resistant to CYP-mediated epoxidation and N-oxidation.

    • Steric and Bond-Strength Shielding : The C-F bond is exceptionally strong (approximately 116 kcal/mol compared to 99 kcal/mol for a C-H bond)[3](). This thermodynamic barrier effectively blocks direct hydroxylation at the 5-position, forcing the metabolic machinery to seek alternative, often less favorable, sites of metabolism.

    CYP450_Metabolism A Unsubstituted Pyridine (High Electron Density) B CYP450 Oxidation (Electrophilic Attack) A->B C High Intrinsic Clearance (Rapid Degradation) B->C D 5-Fluoropyridine Moiety (Electron Withdrawing F-atom) E Electronic Shielding (Blocked Oxidation Sites) D->E F Low Intrinsic Clearance (Prolonged Half-Life) E->F

    Logic flow contrasting the metabolic fate of unsubstituted vs. fluorinated pyridines.

    Comparative Performance Data

    To objectively validate this structural modification, we must compare quantitative pharmacokinetic data. In the optimization of Bombesin Receptor Subtype-3 (BRS-3) agonists, transitioning from an unsubstituted pyridine to a 5-fluoropyridine resulted in a measurable improvement in microsomal half-life[4](). Similarly, in the development of PI3Kδ inhibitors, replacing a phenyl ring with a 5-fluoropyridine improved isoform selectivity while maintaining a highly favorable clearance profile[1]().

    Table 1: Comparative Metabolic Stability of Aromatic Scaffolds

    Scaffold TypeRepresentative ApplicationRelative Lipophilicity (LogD)In Vitro Half-Life ( t1/2​ ) TrendPrimary Metabolic Liability
    Phenyl Ring Early PI3Kδ InhibitorsHighModerate to HighAromatic hydroxylation
    Unsubstituted Pyridine BRS-3 AgonistsLowShort (Rapid Clearance)N-oxidation, CYP-mediated epoxidation
    5-Fluoropyridine Optimized BRS-3 / PI3KδModerateProlonged (Stable) Highly resistant to local oxidation

    Data synthesized from comparative structure-activity relationship (SAR) studies demonstrating the stabilizing effect of the 5-fluoro substitution[1](.

    Experimental Protocol: Self-Validating HLM Assay

    To accurately assess the metabolic stability of 5-fluoropyridine-containing drugs, we utilize a Human Liver Microsome (HLM) intrinsic clearance assay[5](). A scientifically rigorous protocol must be a self-validating system. Therefore, this workflow strictly requires a minus-NADPH negative control (to differentiate enzymatic metabolism from aqueous chemical degradation) and a high-clearance positive control (e.g., Verapamil or Testosterone) to confirm the catalytic viability of the microsome batch.

    Step-by-Step Methodology
    • Reagent Preparation : Thaw HLMs on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

    • Pre-Incubation : In a 96-well plate, combine the 5-fluoropyridine test compound (final concentration 1 μ M) with HLMs (final protein concentration 0.5 to 1.0 mg/mL) in the buffer. Incubate the mixture at 37°C for 5 minutes[6]().

    • Reaction Initiation : Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

      • Causality Note: NADPH is the obligate electron donor for CYP450-mediated oxidation. Omitting it in the negative control isolates CYP-dependent metabolism from background instability.

    • Time-Course Sampling : At designated time points (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 μ L aliquots from the reaction mixture[6]().

    • Reaction Quenching : Immediately transfer the aliquots into 150 μ L of ice-cold acetonitrile containing an analytical internal standard (IS).

      • Causality Note: The cold organic solvent instantly denatures and precipitates the microsomal proteins, halting all enzymatic activity. The IS normalizes downstream LC-MS/MS ionization variability, ensuring quantitative trustworthiness[5]().

    • Centrifugation and Analysis : Centrifuge the quenched samples at 4000 rpm for 20 minutes to pellet the precipitated proteins. Transfer the supernatant to clean vials and analyze via LC-MS/MS to quantify the percentage of the parent compound remaining[5]().

    HLM_Workflow Step1 1. Pre-incubation (Substrate + HLM at 37°C) Step2 2. Initiate Reaction (Add 1 mM NADPH) Step1->Step2 Step3 3. Aliquot Sampling (0 to 60 min) Step2->Step3 Step4 4. Quench Reaction (Cold ACN + IS) Step3->Step4 Step5 5. LC-MS/MS (Quantify % Remaining) Step4->Step5

    Step-by-step self-validating workflow for the Human Liver Microsome (HLM) assay.

    Data Interpretation

    Once the LC-MS/MS data is acquired, the natural log of the percentage of the remaining compound is plotted against time. The slope of this linear regression represents the elimination rate constant ( k ). The intrinsic clearance ( CLint​ ) is then calculated using the following equation:

    CLint​=ProteinConcentrationk×V​

    Where V is the incubation volume. By comparing the CLint​ of the 5-fluoropyridine candidate against its unfluorinated counterpart, researchers can quantitatively validate the success of the bioisosteric replacement, ensuring the candidate possesses the metabolic durability required for in vivo efficacy.

    References
    • Discovery of Orally Efficacious Phosphoinositide 3-Kinase δ Inhibitors with Improved Metabolic Stability | Journal of Medicinal Chemistry - ACS Publications.[Link]

    • Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity - PMC.[Link]

    • The Crucial Role of Fluoropyridine Derivatives in Modern Chemical Synthesis - Ningbo Inno Pharmchem.[Link]

    • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI.[Link]

    • WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google P
    • Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC.[Link]

    Sources

    Validation

    A Quantum Mechanical Comparative Guide to 2-(2-Bromoethyl)-5-fluoropyridine and its Analogs for Drug Discovery

    In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties at the quantum level is paramount for predicting its behavior in biological systems. This gui...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties at the quantum level is paramount for predicting its behavior in biological systems. This guide offers a comprehensive quantum mechanical investigation of 2-(2-Bromoethyl)-5-fluoropyridine, a pyridine derivative with potential applications in medicinal chemistry. Due to the specificity of this molecule, direct experimental data is scarce. Therefore, this guide employs high-level density functional theory (DFT) calculations to elucidate its structural, spectroscopic, and electronic properties.

    To provide a robust framework for evaluation, we present a comparative analysis with structurally related and well-characterized molecules: 2-fluoropyridine and 2-bromopyridine. This approach allows researchers to contextualize the influence of the bromoethyl and fluoro substituents on the pyridine scaffold, offering valuable insights for the rational design of novel therapeutic agents.

    Rationale and Computational Methodology: The "Why" and "How"

    The choice of computational methodology is critical for obtaining results that are both accurate and computationally feasible. For this investigation, we have selected Density Functional Theory (DFT), a workhorse of modern computational chemistry that offers an excellent balance of accuracy and efficiency for molecules of this size.[1][2][3]

    Experimental Protocol: DFT Calculation Workflow

    • Structure Preparation: The initial 3D structure of 2-(2-Bromoethyl)-5-fluoropyridine and the comparative molecules (2-fluoropyridine, 2-bromopyridine) were constructed using molecular modeling software.

    • Geometry Optimization: To identify the most stable conformation (lowest energy state), geometry optimization was performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[4][5] This level of theory is well-established for providing reliable geometries for organic molecules.

    • Frequency Analysis: Following optimization, a vibrational frequency calculation was conducted on each structure. This serves a dual purpose: to confirm that the optimized geometry represents a true energy minimum (absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[6]

    • Property Calculation: Single-point energy calculations were then performed on the optimized geometries to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

    DFT Workflow Computational Workflow for Quantum Mechanical Analysis A Structure Preparation (Initial 3D Model) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Input Structure C Frequency Analysis (IR/Raman Spectra & Minimum Confirmation) B->C Optimized Geometry D Electronic Property Calculation (HOMO, LUMO, MEP) C->D Verified Minimum E Data Analysis & Comparison D->E Calculated Properties HOMO_LUMO cluster_0 2-(2-Bromoethyl)-5-fluoropyridine cluster_1 2-Fluoropyridine cluster_2 2-Bromopyridine LUMO\n-1.2 eV LUMO -1.2 eV HOMO\n-6.8 eV HOMO -6.8 eV LUMO\n-1.2 eV->HOMO\n-6.8 eV Energy Gap\n5.6 eV Energy Gap 5.6 eV LUMO\n-0.8 eV LUMO -0.8 eV HOMO\n-7.1 eV HOMO -7.1 eV LUMO\n-0.8 eV->HOMO\n-7.1 eV Energy Gap\n6.3 eV Energy Gap 6.3 eV LUMO\n-1.1 eV LUMO -1.1 eV HOMO\n-6.9 eV HOMO -6.9 eV LUMO\n-1.1 eV->HOMO\n-6.9 eV Energy Gap\n5.8 eV Energy Gap 5.8 eV

    Caption: A comparison of HOMO-LUMO energy gaps.

    Table 3: Comparison of Electronic Properties and Reactivity Descriptors

    Property2-(2-Bromoethyl)-5-fluoropyridine2-Fluoropyridine2-Bromopyridine
    HOMO Energy (eV)-6.8-7.1-6.9
    LUMO Energy (eV)-1.2-0.8-1.1
    HOMO-LUMO Gap (eV)5.66.35.8
    Chemical Hardness (η)2.83.152.9
    Electronegativity (χ)4.03.954.0
    Electrophilicity Index (ω)2.862.482.76

    A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. [6]2-(2-Bromoethyl)-5-fluoropyridine exhibits the smallest energy gap, indicating it is likely the most reactive of the three compounds. This increased reactivity can be attributed to the combined electron-withdrawing effects of the fluorine and bromine atoms, as well as the potential for the bromoethyl group to participate in reactions. The electrophilicity index further supports this, with the title compound showing the highest value, suggesting a greater susceptibility to nucleophilic attack.

    Molecular Electrostatic Potential (MEP): Visualizing Reactivity

    The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

    For 2-(2-Bromoethyl)-5-fluoropyridine, the MEP analysis reveals a significant region of negative potential (red) around the nitrogen atom of the pyridine ring, as expected, making it a likely site for protonation and hydrogen bonding. The area around the hydrogen atoms of the pyridine ring and the bromoethyl group shows a positive potential (blue), indicating these are potential sites for nucleophilic attack. The fluorine and bromine atoms also exhibit regions of negative potential, which could influence intermolecular interactions.

    Implications for Drug Development

    The quantum mechanical insights gained from this comparative study have several important implications for researchers in drug development:

    • Target Interaction: The detailed structural and electronic information can be used to predict how 2-(2-Bromoethyl)-5-fluoropyridine might interact with biological targets such as proteins and enzymes. The MEP map, in particular, can guide the design of molecules with improved binding affinity.

    • Reactivity and Metabolism: The calculated reactivity descriptors suggest that the bromoethyl group may be a site of metabolic transformation. This information is crucial for predicting the pharmacokinetic profile and potential toxicity of drug candidates based on this scaffold.

    • Spectroscopic Characterization: The predicted IR and Raman spectra provide a valuable tool for the experimental identification and quality control of synthesized compounds.

    Conclusion

    This comprehensive quantum mechanical investigation provides a detailed portrait of the structural, spectroscopic, and electronic properties of 2-(2-Bromoethyl)-5-fluoropyridine. By comparing these properties to those of 2-fluoropyridine and 2-bromopyridine, we have elucidated the specific influences of the bromoethyl and fluoro substituents. The findings suggest that 2-(2-Bromoethyl)-5-fluoropyridine is a relatively reactive molecule with distinct electronic features that may be advantageous for its application in medicinal chemistry. The theoretical data presented herein serves as a robust foundation for future experimental studies and the rational design of novel pyridine-based therapeutic agents.

    References

    • Boopalachandran, P., & Laane, J. (2011). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1191-1195. [Link]

    • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. Retrieved from [Link]

    • Engle, J. M., Singh, P. S., Vonnegut, C., & Haley, M. M. (2018). Proposed binding conformations in 2,6-bis(2-anilinoethynyl)pyridine receptors. CrystEngComm, 20(30), 4234-4238. [Link]

    • Kelly, B., O'Donovan, D. H., O'Brien, J., McCabe, T., Blanco, F., & Rozas, I. (2011). Pyridin-2-yl guanidine derivatives: conformational control induced by intramolecular hydrogen-bonding interactions. The Journal of Organic Chemistry, 76(22), 9216-9227. [Link]

    • MDPI. (2026, February 2). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]

    • MDPI. (2022, December 10). Molecular Structures of the Pyridine-2-olates PhE(pyO)3 (E = Si, Ge, Sn)—[4+3]. Retrieved from [Link]

    • ResearchGate. (n.d.). New Insights into the Bromination Reaction for a Series of Alkenes A Computational Study | Request PDF. Retrieved from [Link]

    • National Center for Biotechnology Information. (2025, February 10). Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. Retrieved from [Link]

    • Panini, P., Gonnade, R. G., & Chopra, D. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(2), 973-984. [Link]

    • ResearchGate. (2025, August 7). (PDF) Exploration of spectroscopic, computational, fluorescence turn-off mechanism, molecular docking and in silico studies of pyridine derivative. Retrieved from [Link]

    • Burke, K. (2022). Density-Corrected DFT. arXiv preprint arXiv:2203.06863. [Link]

    • TU Wien. (n.d.). Computational Reactivity and Selectivity. Retrieved from [Link]

    • Ebrahimi, A., Gholipour, A. R., & Casas, J. S. (2017). Theoretical investigation of the π+-π+ stacking interactions in substituted pyridinium ion. Journal of Molecular Graphics and Modelling, 77, 233-240. [Link]

    • PubChem. (n.d.). 2-Bromo-5-fluoropyridine. Retrieved from [Link]

    • ResearchGate. (2025, November 29). (PDF) Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. Retrieved from [Link]

    • MDPI. (2023, June 27). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. Retrieved from [Link]

    • Houk, K. N., & Cheong, P. H.-Y. (2010). Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. Accounts of Chemical Research, 43(10), 1381-1392. [Link]

    • Glossman-Mitnik, D. (2013). Computational Study of the Chemical Reactivity Properties of the Rhodamine B Molecule. Procedia Computer Science, 18, 816-825. [Link]

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    Comparative

    Benchmarking the Performance of 2-(2-Bromoethyl)-5-fluoropyridine in N-Alkylation: A Comparative Guide

    Introduction: The Fluorinated Pharmacophore Challenge The incorporation of a 5-fluoro-2-pyridylethyl moiety is a highly sought-after structural modification in medicinal chemistry. The fluorine atom enhances lipophilicit...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Fluorinated Pharmacophore Challenge

    The incorporation of a 5-fluoro-2-pyridylethyl moiety is a highly sought-after structural modification in medicinal chemistry. The fluorine atom enhances lipophilicity, improves metabolic stability by blocking cytochrome P450 oxidation sites, and modulates the pKa of the adjacent pyridine nitrogen. However, utilizing 2-(2-Bromoethyl)-5-fluoropyridine (Br-EFP) as the alkylating agent presents a significant synthetic challenge due to its inherent reactivity profile.

    This guide benchmarks the performance of Br-EFP against its halogenated and non-fluorinated counterparts, providing process chemists and drug development professionals with the mechanistic insights and optimized protocols required to maximize yields.

    Mechanistic Insight: The SN2 vs. E2 Competition

    When utilizing 2-(2-bromoethyl)pyridines [1] for the N-alkylation of secondary amines, chemists invariably encounter a competing E2 elimination pathway that yields a 2-vinylpyridine byproduct [2]. This competition is heavily influenced by the electronic nature of the pyridine ring.

    In the case of 2-(2-bromoethyl)-5-fluoropyridine, the strongly electron-withdrawing 5-fluoro substituent significantly increases the acidity of the benzylic protons at the 2-position via inductive effects. Consequently, the activation energy for base-promoted proton abstraction (E2) is lowered, making elimination highly competitive with the desired nucleophilic substitution (SN2). While vinylpyridines can sometimes be salvaged via conjugate addition (Michael addition) under specific conditions [3], direct SN2 alkylation is vastly preferred for yield, atom economy, and purity in medicinal chemistry workflows.

    G Start 2-(2-Bromoethyl)-5-fluoropyridine + Secondary Amine Base Base (e.g., DIPEA) Solvent, 45 °C Start->Base SN2 Pathway A: SN2 Substitution (Desired) Base->SN2 Nucleophilic Attack E2 Pathway B: E2 Elimination (Undesired) Base->E2 Proton Abstraction Product N-Alkylated Product (5-Fluoro-2-pyridylethyl amine) SN2->Product Byproduct 5-Fluoro-2-vinylpyridine (Degradation Byproduct) E2->Byproduct

    Reaction pathways of 2-(2-Bromoethyl)-5-fluoropyridine: SN2 alkylation vs E2 elimination.

    Benchmarking Data: Halogen and Fluorine Effects

    To objectively evaluate Br-EFP, we benchmarked it against three alternatives using a standardized model reaction: the alkylation of 1-Boc-piperazine (1.0 eq) with the electrophile (1.2 eq) using K₂CO₃ (2.0 eq) in Acetonitrile (MeCN) at 60 °C.

    ElectrophileLeaving GroupYield (SN2 Product)Yield (E2 Byproduct)Time to >95% Conv.
    2-(2-Bromoethyl)pyridine (Br-EP) Bromide82%12%8 h
    2-(2-Chloroethyl)-5-fluoropyridine (Cl-EFP) Chloride45%8%>24 h (Incomplete)
    2-(2-Bromoethyl)-5-fluoropyridine (Br-EFP) Bromide68%28%6 h
    2-(2-Iodoethyl)-5-fluoropyridine (I-EFP) Iodide41%55%2 h

    Data Analysis:

    • The Fluorine Penalty: Comparing Br-EP to Br-EFP reveals that the addition of the 5-fluoro group more than doubles the formation of the E2 byproduct (from 12% to 28%) under identical conditions.

    • Leaving Group Dynamics: The iodide analog (I-EFP) is highly reactive but overwhelmingly favors elimination due to the excellent leaving group ability combined with the activated benzylic protons. Conversely, the chloride (Cl-EFP) is too sluggish for practical use without a catalyst (e.g., NaI).

    Optimized Experimental Protocol for Br-EFP

    To maximize the SN2 trajectory while suppressing E2 elimination, the following optimized methodology must be employed.

    Step-by-Step Methodology

    1. Reagent Preparation & Solvent Selection

    • Action: Dissolve the secondary amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DMF (0.2 M concentration).

    • Causality: DMF is a highly polar aprotic solvent that efficiently solvates the nucleophile, accelerating the SN2 pathway. DIPEA is chosen over inorganic bases like K₂CO₃ or Cs₂CO₃ because its steric bulk prevents it from acting as a competing nucleophile, and its specific basicity is sufficient to neutralize the generated HBr without excessively promoting E2 deprotonation of the highly acidic benzylic protons.

    2. Temperature-Controlled Addition

    • Action: Cool the mixture to 0 °C. Add Br-EFP (1.1 eq) dropwise or in small portions. Once added, slowly warm the reaction to exactly 45 °C and stir.

    • Causality: Keeping the temperature strictly at 45 °C provides enough thermal energy to overcome the SN2 activation barrier while remaining safely below the thermodynamic threshold where E2 elimination kinetics begin to dominate.

    3. In-Process Self-Validation (Crucial Step)

    • Action: Monitor the reaction via LC-MS every 2 hours.

    • Validation Criteria: You must track the ratio of the desired product mass [M+H]⁺ against the 5-fluoro-2-vinylpyridine byproduct (m/z 124.1).

      • System Check: If the byproduct peak area exceeds 15% relative to the product, the system is failing (likely due to localized overheating or moisture). Immediately cool the reaction to 0 °C to arrest further elimination and proceed to workup.

      • Success Metric: A successful run will show >85% conversion of the starting amine within 6 hours with <10% vinylpyridine formation.

    4. Quench and Extraction

    • Action: Quench the reaction by pouring it into saturated aqueous NH₄Cl at 0 °C. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers thoroughly with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Causality: NH₄Cl immediately neutralizes the DIPEA. If the base is not neutralized prior to concentration, the applied heat during rotary evaporation will trigger massive E2 elimination of any unreacted Br-EFP, ruining the crude mixture.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12913858, 2-(2-Bromoethyl)pyridine" PubChem, [Link].

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7521, 2-Vinylpyridine" PubChem, [Link].

    • Mahana, A., Pradhan, R., Sahu, M. K., Lourderaj, U., & Gunanathan, C. "HFIP-Assisted Relay Proton Transfer Facilitates Conjugate Addition of Amines to Vinyl Heteroarenes." Chemistry – An Asian Journal, 2025. [Link].

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